PSB-10 hydrochloride
Descripción
Propiedades
IUPAC Name |
(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N5O.ClH/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19;/h4-5,8,20H,3,6H2,1-2H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFUVHYQGOQSS-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028434 | |
| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591771-91-4 | |
| Record name | PSB-10 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591771914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-10 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R36CZP9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of PSB-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its engagement with the A3AR signaling cascade. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this important pharmacological tool.
Core Mechanism of Action: Potent and Selective A3 Adenosine Receptor Antagonism
This compound exerts its pharmacological effects primarily through competitive antagonism of the human adenosine A3 receptor (A3AR).[1][2][3] As an antagonist, it binds to the receptor with high affinity, thereby preventing the binding and subsequent signaling of the endogenous agonist, adenosine. Furthermore, several studies have characterized this compound as an inverse agonist, meaning it can reduce the basal, constitutive activity of the A3AR in the absence of an agonist.[2] This dual action makes it a powerful tool for investigating A3AR function and a potential lead compound for therapeutic development.
The selectivity of this compound for the human A3AR over other adenosine receptor subtypes is a key feature, minimizing off-target effects and enabling precise modulation of A3AR-mediated pathways.
Signaling Pathway of A3 Adenosine Receptor Antagonism by this compound
The A3 adenosine receptor is predominantly coupled to the Gi/o family of G proteins. Upon activation by an agonist, A3AR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways. This compound, by blocking the initial agonist binding, effectively inhibits these downstream signaling events.
References
PSB-10 Hydrochloride: A Technical Guide to its Inverse Agonist Activity at the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-10 hydrochloride is a potent and highly selective inverse agonist for the human adenosine A3 receptor (hA3AR). This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative binding and functional data are presented in structured tables for clarity. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support further research and drug development efforts involving this compound and the A3 adenosine receptor.
Introduction to this compound
This compound is a non-xanthine derivative belonging to the 2-phenylimidazo[2,1-i]purin-5-one chemical class. It has been identified as a highly potent and selective antagonist at the human A3 adenosine receptor.[1][2] Further pharmacological investigation has revealed that this compound also acts as an inverse agonist, reducing the constitutive, ligand-independent activity of the A3AR.[3][4] This property makes it a valuable tool for studying the physiological and pathophysiological roles of basal A3AR signaling and a potential therapeutic agent for conditions where receptor overactivity is implicated.
Inverse agonism refers to the ability of a ligand to bind to a G protein-coupled receptor (GPCR) and stabilize it in an inactive conformation, thereby reducing its basal signaling activity.[5][6] This is distinct from a neutral antagonist, which binds to the receptor and blocks agonist-induced activity but has no effect on the receptor's constitutive activity.
Mechanism of Action and Signaling Pathways
The A3 adenosine receptor is a member of the G protein-coupled receptor superfamily and primarily couples to the Gi/o family of G proteins.[5][7] Activation of the A3AR by an agonist, such as adenosine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Additionally, A3AR activation can trigger other signaling cascades, including the recruitment of β-arrestin.[7][8]
As an inverse agonist, this compound binds to the A3AR and promotes an inactive receptor conformation. This action attenuates the basal, agonist-independent signaling of the receptor. The consequences of this inverse agonism can be observed through various functional assays:
-
[35S]GTPγS Binding Assay: In membrane preparations from cells expressing the A3AR, this compound reduces the basal level of [35S]GTPγS binding to G proteins, indicating a decrease in G protein activation.[2][3][4]
-
cAMP Accumulation Assay: By inhibiting the constitutive activity of the Gi-coupled A3AR, this compound leads to a concentration-dependent increase in intracellular cAMP levels.[7][8]
-
β-Arrestin Recruitment Assay: this compound has been shown to decrease the basal signal in a β-arrestin 2 recruitment assay, indicating its ability to reduce constitutive receptor-effector interactions.[8][9]
The signaling pathway affected by this compound at the A3 adenosine receptor is depicted below.
References
- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. innoprot.com [innoprot.com]
- 6. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring GPCR-β-arrestin1/2 Interactions in Real Time Living Systems to Accelerate Drug Discovery [jove.com]
- 8. research.vu.nl [research.vu.nl]
- 9. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of PSB-10 Hydrochloride in Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), also exhibiting properties of an inverse agonist. Its unique pharmacological profile has positioned it as a critical tool for investigating the complex role of A3AR in various physiological and pathological processes, including the modulation of pain. This technical guide provides an in-depth overview of this compound, its mechanism of action in pain pathways, detailed experimental protocols for its investigation, and a summary of its receptor binding affinities. The evidence presented herein highlights the pro-nociceptive effects of A3AR antagonism by this compound, offering a counterpoint to the more widely studied anti-nociceptive effects of A3AR agonists. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in preclinical pain research.
Introduction to this compound
This compound is a synthetic, non-xanthine derivative that acts as a potent and selective antagonist for the human A3 adenosine receptor (A3AR)[1][2]. It is characterized by a high binding affinity and significant selectivity over other adenosine receptor subtypes, making it an invaluable pharmacological tool for dissecting the specific functions of A3AR.
Chemical Properties
-
IUPAC Name: 8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-one hydrochloride
-
CAS Number: 591771-91-4 (hydrochloride)[2]
-
Molecular Formula: C₁₆H₁₄Cl₃N₅O · HCl
-
Molecular Weight: 435.14 g/mol
The Dual Role of the A3 Adenosine Receptor in Pain Pathways
The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a complex and sometimes contradictory role in the modulation of pain. While many studies have focused on the anti-nociceptive (pain-relieving) effects of A3AR agonists, particularly in models of chronic and neuropathic pain, there is compelling evidence for a pro-nociceptive (pain-promoting) role of this receptor, especially in the context of acute pain and inflammation.
Activation of A3AR has been shown to induce the release of histamine and serotonin from mast cells, contributing to peripheral sensitization and nociception[3]. Conversely, central A3AR activation by agonists has been demonstrated to be analgesic, involving mechanisms such as the enhancement of GABAergic inhibition and the suppression of pro-inflammatory cytokines in the spinal cord[4][5].
This dual functionality underscores the importance of investigating both agonists and antagonists to fully elucidate the therapeutic potential of targeting the A3AR. This compound, as a potent antagonist/inverse agonist, is a key pharmacological agent for probing the pro-nociceptive arm of A3AR signaling.
Mechanism of Action of this compound in Pain
This compound exerts its effects by blocking the activation of the A3 adenosine receptor. As an antagonist, it prevents the endogenous ligand adenosine from binding to and activating the receptor. Furthermore, as an inverse agonist, it can reduce the basal activity of the receptor in the absence of an agonist.
In the context of pain, the pro-nociceptive effect of this compound is consistent with the hypothesis that blocking the A3AR can lead to an increase in pain sensitivity. This is supported by findings where A3AR antagonists have been shown to produce thermal hyperalgesia, an increased sensitivity to painful heat stimuli[1][6].
Signaling Pathways
The A3AR is primarily coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, it can also couple to other signaling pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).
The pro-nociceptive effect of this compound likely involves the blockade of a tonic, inhibitory signal mediated by endogenous adenosine at the A3AR in specific neuronal populations involved in pain processing. By antagonizing this receptor, this compound may disinhibit these pathways, leading to enhanced nociceptive transmission.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of adenosine receptor ligands on inflammatory pain: possible modulation of TRPV1 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to PSB-10 Hydrochloride: A Potent and Selective Adenosine A3 Receptor Antagonist/Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PSB-10 hydrochloride, a critical pharmacological tool for studying the human adenosine A3 receptor (A3AR). It details its binding characteristics, mechanism of action, and the experimental protocols used for its characterization.
Introduction
This compound is a potent and highly selective antagonist for the human adenosine A3 receptor (A3AR).[1][2][3] Its high affinity for the human A3AR, coupled with significantly lower affinity for other adenosine receptor subtypes, makes it an invaluable tool for delineating the physiological and pathophysiological roles of this receptor.[1][2][4] Further characterization has revealed that PSB-10 also acts as an inverse agonist, capable of reducing the basal activity of the A3 receptor.[2][4] This dual functionality allows for precise modulation of A3AR-mediated signaling pathways, which are implicated in inflammation, cardioprotection, and cancer.[5][6][7]
Quantitative Data: Binding Affinity and Potency
The selectivity of this compound is demonstrated by its binding affinities (Ki) across various adenosine receptor subtypes and species. Its functional potency as an inverse agonist is quantified by its IC50 value in functional assays.
| Receptor Subtype | Species | Ligand Type | Parameter | Value | Reference |
| A3 | Human | Antagonist | Ki | 0.44 nM | [1][4] |
| A3 | Rat | Antagonist | Ki | >17,000 nM | [2][8] |
| A1 | Human | Antagonist | Ki | 1,700 - 4,100 nM (4.1 µM) | [1][4] |
| A1 | Rat | Antagonist | Ki | 805 nM | [1] |
| A2A | Human | Antagonist | Ki | 2,700 - 3,300 nM (3.3 µM) | [1][4] |
| A2A | Rat | Antagonist | Ki | 6,040 nM | [1] |
| A2B | Human | Antagonist | Ki | 30,000 nM (30 µM) | [1][4] |
| A3 | Human | Inverse Agonist | IC50 | 4.0 nM | [2][4] |
This table summarizes the high selectivity of this compound for the human A3 adenosine receptor, with over 800-fold selectivity compared to other human and rat adenosine receptor subtypes.[1]
Mechanism of Action & Signaling Pathways
The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[5][6][9]
-
As an Antagonist: this compound competitively binds to the A3AR, preventing the endogenous agonist, adenosine, from binding and activating the receptor.
-
As an Inverse Agonist: In systems with constitutive (basal) receptor activity, this compound can bind to the receptor and stabilize it in an inactive conformation, thereby reducing downstream signaling below the basal level.[2][4]
The canonical signaling pathway for A3AR involves:
-
Gi Protein Coupling: Activation of the A3AR by an agonist leads to the activation of Gi proteins. This inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Gq Protein Coupling: A3AR can also couple to Gq proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[9]
-
MAPK Pathway Modulation: The A3AR is also involved in modulating the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2.[5][9]
By acting as an antagonist and inverse agonist, this compound effectively blocks or reverses these signaling events.
Experimental Protocols
The following are representative protocols for the in vitro characterization of this compound's interaction with the A3AR.
This assay quantifies the affinity of a test compound (PSB-10) by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the recombinant human A3AR.[10]
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-(N-methyluronamide)) or a similar high-affinity A3AR agonist/antagonist radioligand.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[10]
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.
-
Incubation Plates: 96-well polypropylene plates.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
-
-
Procedure:
-
To each well of a 96-well plate, add 50 µL of assay buffer containing increasing concentrations of this compound.
-
Add 50 µL of the radioligand (e.g., [¹²⁵I]I-AB-MECA at a final concentration of ~0.3-0.5 nM).[10]
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 20-30 µg of protein per well).[10]
-
Define non-specific binding in separate wells containing a high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM NECA).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma or beta counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the PSB-10 concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
This functional assay measures the activation of G proteins coupled to the receptor. Inverse agonists decrease the basal binding of [³⁵S]GTPγS.
-
Materials:
-
Cell Membranes: Membranes from hA3-CHO cells.[4]
-
Radioligand: [³⁵S]GTPγS (Guanosine 5′-[γ-thio]triphosphate, [³⁵S]-labeled).
-
Assay Buffer: Typically 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 3-10 mM MgCl₂, and 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate (final concentration ~10-30 µM) is added to facilitate the exchange with [³⁵S]GTPγS upon receptor activation.
-
Test Compound: this compound.
-
-
Procedure:
-
Pre-incubate cell membranes (20-50 µg protein) with the test compound (PSB-10) and GDP in the assay buffer for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer and measure bound radioactivity using a scintillation counter.
-
Data Analysis: An inverse agonist will show a concentration-dependent decrease in basal [³⁵S]GTPγS binding. Plot the percentage of basal binding against the logarithm of the PSB-10 concentration to determine the IC50 value, which represents its potency as an inverse agonist.[4]
-
In Vivo Activity
Preclinical studies in animal models provide insight into the physiological effects of modulating the A3AR. In mice, intraperitoneal (i.p.) administration of this compound at doses of 50-100 mg/kg was observed to dose-dependently decrease hot-plate response latencies, an effect described as producing thermal hyperalgesia.[1]
Conclusion
This compound is a cornerstone pharmacological agent for the study of adenosine A3 receptor function. Its subnanomolar affinity and exceptional selectivity for the human A3AR, combined with its demonstrated inverse agonist activity, provide researchers with a precise tool to investigate A3AR-mediated signaling in both healthy and diseased states. The methodologies outlined in this guide serve as a foundation for the continued characterization and application of this important compound in drug discovery and biomedical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. scbt.com [scbt.com]
- 4. PSB-10 - Wikipedia [en.wikipedia.org]
- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 8. PSB 10 hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of PSB-10 Hydrochloride: A Technical Guide for Drug Development Professionals
An in-depth exploration of the structural determinants for high-affinity and selective antagonism of the human A3 adenosine receptor.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PSB-10 hydrochloride, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). This compound, with a Ki value of 0.44 nM for the hA3AR, serves as a critical tool for studying the physiological and pathophysiological roles of this receptor, and as a lead compound for the development of novel therapeutics targeting indications such as inflammation, cancer, and neuropathic pain.[1] This document details the key structural features of the 2-phenylimidazo[2,1-i]purin-5-one scaffold that govern its interaction with the A3AR, supported by quantitative binding and functional data. Detailed experimental protocols for the characterization of A3AR ligands are also provided, alongside visual representations of key concepts to facilitate understanding.
Core Structure and Pharmacological Profile of this compound
This compound is a member of the 2-phenylimidazo[2,1-i]purin-5-one class of compounds.[2] It exhibits high selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes.[1] Furthermore, functional studies have demonstrated that PSB-10 acts as an inverse agonist at the hA3AR, with an IC50 of 4 nM in [35S]GTPγS binding assays.[2] This inverse agonism suggests that PSB-10 can reduce the basal activity of the A3AR, a property that may be advantageous in certain therapeutic contexts.
Table 1: Binding Affinity of this compound at Human and Rat Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) |
| A3 | Human | 0.44 |
| A1 | Human | 1700 |
| A2A | Human | 2700 |
| A2B | Human | 30000 |
| A1 | Rat | 805 |
| A2A | Rat | 6040 |
Data compiled from multiple sources.[1]
Structure-Activity Relationship (SAR) of 2-Phenylimidazo[2,1-i]purin-5-ones
Systematic modifications of the 2-phenylimidazo[2,1-i]purin-5-one scaffold have revealed critical structural determinants for high-affinity and selective binding to the hA3AR. The key regions for modification are the 2-phenyl ring, the N4-position, and the 8-position of the imidazoline ring.
The 2-Phenyl Ring: Halogenation is Key
Substitutions on the 2-phenyl ring have a profound impact on A3AR affinity. While an unsubstituted phenyl ring confers moderate affinity, the introduction of chlorine atoms significantly enhances binding. Specifically, polychlorination is favored over monochlorination for A3AR affinity. The 2,3,5-trichloro substitution pattern, as seen in PSB-10, is optimal for high-affinity binding to the hA3AR. In contrast, monochlorination tends to decrease A3AR affinity while potentially increasing affinity for the A1AR.
The N4-Position: Small Alkyl Groups are Preferred
The substituent at the N4-position of the purine ring system also plays a crucial role in determining receptor affinity and selectivity. Small alkyl groups, such as a methyl group, are well-tolerated and contribute to high A3AR affinity. Increasing the size of the alkyl substituent, for instance to a propyl group, leads to a decrease in A3AR affinity. However, this modification can concurrently enhance affinity for the A1AR, thereby shifting the selectivity profile of the compound.
The 8-Position: Chirality and the Ethyl Group Advantage
One of the most significant findings in the SAR of this chemical series is the dramatic increase in hA3AR affinity upon introduction of an ethyl group at the 8-position of the imidazoline ring. This substitution introduces a chiral center, and the (R)-enantiomer, as found in PSB-10, generally exhibits higher affinity than the (S)-enantiomer. This stereochemical preference highlights a specific and constrained binding pocket for this region of the molecule within the A3AR.
Table 2: Structure-Activity Relationship of Selected 2-Phenylimidazo[2,1-i]purin-5-ones at the Human A3 Adenosine Receptor
| Compound | 2-Phenyl Substitution | N4-Substituent | 8-Substituent | Ki (nM) for hA3AR |
| PSB-10 | 2,3,5-Trichloro | Methyl | (R)-Ethyl | 0.44 |
| Analog 1 | Phenyl | Methyl | (R)-Ethyl | 2.3 |
| Analog 2 | 3,4-Dichloro | Methyl | (R)-Ethyl | 1.5 |
| Analog 3 | 2,3,5-Trichloro | Propyl | (R)-Ethyl | >1000 |
| Analog 4 | 2,3,5-Trichloro | Methyl | H | 120 |
This table summarizes key SAR data points. More extensive data can be found in the primary literature.
Signaling Pathway and Experimental Workflows
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, PSB-10 is thought to stabilize an inactive conformation of the receptor, thereby reducing its basal signaling activity.
The characterization of compounds like this compound relies on a suite of in vitro assays. The two primary methods are radioligand binding assays to determine affinity and selectivity, and functional assays, such as the [35S]GTPγS binding assay, to assess efficacy (agonist, antagonist, or inverse agonist activity).
Experimental Protocols
Radioligand Displacement Assay for hA3AR
This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound for the human A3 adenosine receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (hA3-CHO).
-
Radioligand: [3H]PSB-11 (a selective hA3AR antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the hA3-CHO cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of approximately 15 µg per well.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 100 µL:
-
Assay buffer
-
Test compound at various concentrations (typically in triplicate).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Radioligand ([3H]PSB-11) at a final concentration of approximately 10 nM.
-
Add the membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 10°C for 240 minutes to reach equilibrium.[3]
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay for hA3AR
This protocol outlines a [35S]GTPγS binding assay to determine the functional activity of a test compound at the hA3AR.
Materials:
-
Cell membranes from hA3-CHO cells.
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 1 mM EDTA.
-
GDP (Guanosine diphosphate).
-
Test compound (e.g., this compound) at various concentrations.
-
Basal control: Assay buffer.
-
Stimulating control (for antagonists): A known A3AR agonist (e.g., IB-MECA).
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the hA3-CHO cell membranes on ice and resuspend them in ice-cold assay buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the membranes with the test compound and GDP (typically 10 µM) in the assay buffer for 30 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS (typically at a concentration of 0.1-1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for an additional 30-60 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate and wash with ice-cold buffer.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity.
-
Data Analysis: To determine inverse agonist activity, plot the [35S]GTPγS binding against the concentration of the test compound. A decrease in basal [35S]GTPγS binding indicates inverse agonism. To determine antagonist activity, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the test compound.
Conclusion
The structure-activity relationship of this compound and its analogs provides a clear roadmap for the design of potent and selective A3 adenosine receptor antagonists and inverse agonists. The key structural motifs for high hA3AR affinity are a polychlorinated 2-phenyl ring, a small alkyl substituent at the N4-position, and an (R)-ethyl group at the 8-position. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of novel compounds targeting the A3AR. This knowledge is invaluable for researchers and drug development professionals seeking to exploit the therapeutic potential of modulating A3 adenosine receptor activity.
References
- 1. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
PSB-10 hydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), exhibiting sub-nanomolar affinity and demonstrating inverse agonist properties. Its high selectivity over other adenosine receptor subtypes makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound, intended to support researchers and drug development professionals in their scientific endeavors.
Chemical Properties
This compound is a synthetic molecule belonging to the class of imidazopurinones. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 591771-91-4 | |
| Molecular Formula | C₁₆H₁₄Cl₃N₅O·HCl | |
| Molecular Weight | 435.14 g/mol | |
| IUPAC Name | 8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-7,8-dihydro-3H-imidazo[2,1-i]purin-5(4H)-one hydrochloride | |
| Solubility | Soluble in DMSO (up to 25 mM) and ethanol (up to 10 mM). | [1] |
| Storage | Desiccate at +4°C for long-term storage. | |
| Purity | Typically ≥98% (HPLC) |
Pharmacological Profile
Mechanism of Action
This compound functions as a potent and selective antagonist of the human adenosine A3 receptor (A3AR). It exhibits high binding affinity for the hA3AR with a reported Ki value of 0.44 nM. Notably, this compound also displays inverse agonist activity, meaning it can reduce the basal, agonist-independent activity of the A3AR. This has been demonstrated in [35S]GTPγS binding assays where it produced a concentration-dependent decrease in basal signaling in hA3-CHO cells with an IC50 of 4 nM.[1]
Selectivity
A key feature of this compound is its high selectivity for the human A3AR over other adenosine receptor subtypes. This selectivity is crucial for elucidating the specific functions of the A3AR without confounding effects from other receptors.
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. hA3AR) |
| Human A3 | 0.44 | - |
| Human A1 | 1700 | >3800 |
| Human A2A | 2700 | >6100 |
| Human A2B | 30000 | >68000 |
| Rat A1 | 805 | >1800 |
| Rat A2A | 6040 | >13700 |
| Rat A3 | >17000 | >38000 |
Data compiled from multiple sources.[2]
Adenosine A3 Receptor Signaling Pathway
The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. As an antagonist and inverse agonist, this compound blocks the binding of adenosine and reduces the basal signaling activity of the A3AR, thereby inhibiting its downstream effects.
Experimental Protocols
The following sections provide representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor.
Materials:
-
Membrane preparations from cells expressing the human A3AR (e.g., hA3-CHO cells).
-
Radioligand (e.g., a selective A3AR antagonist like [³H]PSB-11).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled A3AR ligand (for non-specific binding) or this compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filter manifold.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL).
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Inverse Agonism)
This protocol is designed to measure the inverse agonist activity of this compound at the human A3AR.
Materials:
-
Membrane preparations from hA3-CHO cells.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GTPγS (non-radiolabeled, for non-specific binding).
-
Other materials as in the radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or this compound dilution.
-
25 µL of membrane preparation.
-
25 µL of a solution containing GDP (final concentration typically 1-10 µM).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM). For non-specific binding, also add a high concentration of non-radiolabeled GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction and process the samples as described in the radioligand binding assay (filtration, washing, and scintillation counting).
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding against the concentration of this compound to determine its effect on basal G-protein activation and calculate the IC50 for inverse agonism.
In Vivo Thermal Hyperalgesia (Hot Plate Test)
This protocol describes a method to assess the in vivo effect of this compound on nociception in mice. This compound has been reported to produce thermal hyperalgesia.
Animals:
-
Male CD-1 mice (or other suitable strain), 20-25 g.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[3][4]
-
Administer this compound (e.g., 50-100 mg/kg, intraperitoneally) or vehicle control to the mice.[2]
-
At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
A significant decrease in the response latency compared to the baseline and the vehicle-treated group indicates thermal hyperalgesia.
-
Data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).
Stability and Storage
For optimal long-term stability, this compound should be stored as a solid, desiccated at +4°C. Stock solutions are typically prepared in DMSO or ethanol and can be stored at -20°C for several months.[1] It is recommended to prepare fresh working solutions from the stock on the day of the experiment. As with many chlorinated aromatic compounds, prolonged exposure to light and extreme pH conditions should be avoided to prevent potential degradation. Formal stability studies detailing degradation pathways under various stress conditions (hydrolysis, oxidation, photolysis) are not extensively published in the public domain and would require specific analytical investigation.
Conclusion
This compound is a powerful and selective research tool for investigating the pharmacology of the human adenosine A3 receptor. Its antagonist and inverse agonist properties, combined with its high selectivity, allow for precise interrogation of A3AR-mediated signaling pathways in both in vitro and in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their studies. As with any pharmacological agent, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
PSB-10 Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the role of the A3AR in neuronal signaling, neuroinflammation, and the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in neuroscience research, and its emerging therapeutic potential.
Introduction to this compound
This compound is a non-xanthine derivative that acts as a competitive antagonist and inverse agonist at the human A3 adenosine receptor.[2][3] Its chemical structure confers high potency and remarkable selectivity for the human A3AR over other adenosine receptor subtypes (A1, A2A, and A2B), making it a preferred pharmacological tool for in vitro and in vivo studies.[1][2][3] Research utilizing this compound and other A3AR antagonists has shed light on the multifaceted role of this receptor in the brain, including its involvement in pain perception, neuroprotection against ischemic injury, and the modulation of inflammatory responses.[1][4]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the binding of the endogenous agonist adenosine to the A3AR. As an inverse agonist, it can also reduce the basal activity of the receptor. The A3AR is primarily coupled to Gi/o and Gq proteins, and its activation (or inhibition by antagonists like PSB-10) modulates several downstream signaling cascades.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR modulation can influence the activity of mitogen-activated protein kinase (MAPK) pathways and phospholipase C (PLC), which in turn affects intracellular calcium concentrations and protein kinase C (PKC) activity.
Signaling Pathway of the A3 Adenosine Receptor
Caption: A3 Adenosine Receptor Signaling Pathways.
Quantitative Data
The binding affinity and selectivity of this compound have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Human A3 | 0.44 | [1][2][3] |
| Human A1 | 1700 | [1] |
| Human A2A | 2700 | [1] |
| Human A2B | 30000 | [1] |
Table 2: Binding Affinity (Ki) of this compound for Rat Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Rat A1 | 805 | [1] |
| Rat A2A | 6040 | [1] |
Table 3: Functional Activity of this compound
| Assay | Activity | IC50 (nM) | Cell Line | Reference |
| [35S]GTPγS Binding | Inverse Agonist | 4 | hA3-CHO | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of this compound for the A3AR.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells)
-
This compound
-
Radioligand: [125I]I-AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5′-N-methyluronamide)
-
Non-specific binding control: 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) or NECA (10 µM)
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 100 µM NECA (for non-specific binding) or this compound at various concentrations.
-
50 µL of [125I]I-AB-MECA (final concentration ~0.1 nM).
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay is used to determine the inverse agonist activity of this compound.
Materials:
-
Cell membranes from hA3-CHO cells
-
This compound
-
Adenosine deaminase (ADA)
-
GTPγS, [35S] (~1250 Ci/mmol)
-
GDP
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
Non-specific binding control: unlabeled GTPγS (10 µM)
Procedure:
-
Pre-treat the membrane preparation with ADA (2 U/mL) for 30 minutes at 30°C to degrade endogenous adenosine.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or this compound at various concentrations.
-
20 µL of GDP (final concentration 10 µM).
-
10 µL of [35S]GTPγS (final concentration 0.1 nM).
-
20 µL of membrane suspension.
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Determine the effect of this compound on basal [35S]GTPγS binding to assess its inverse agonist activity.
In Vivo Assessment of Thermal Hyperalgesia (Hot Plate Test)
This experiment evaluates the in vivo effect of this compound on nociception.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Hot plate apparatus (Ugo Basile, Italy)
Procedure:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound (e.g., 50-100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
At various time points after injection (e.g., 15, 30, 60 minutes), place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
A decrease in paw withdrawal latency compared to the vehicle-treated group indicates a hyperalgesic effect.
Experimental and Logical Workflows
The characterization of a selective A3AR antagonist like this compound typically follows a structured workflow, from initial in vitro screening to in vivo functional assessment.
Experimental Workflow for Characterizing this compound
Caption: Typical workflow for characterizing this compound.
Applications in Neuroscience Research
The high selectivity of this compound makes it a critical tool for investigating the role of the A3AR in various neurological processes and diseases.
Neuroprotection
Studies have shown that A3AR antagonists can be neuroprotective in models of cerebral ischemia.[4] By blocking the A3AR, these antagonists can delay anoxic depolarization and reduce neuronal damage following oxygen and glucose deprivation.[4] This suggests a potential therapeutic role for A3AR antagonists in stroke and other ischemic brain injuries.
Neuroinflammation
The A3AR is expressed on immune cells, including microglia, and its modulation can impact neuroinflammatory processes. A3AR antagonists are being investigated for their potential to mitigate neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease. The anti-inflammatory effects may be mediated by the modulation of cytokine release, such as TNF-α and IL-10.
Anti-inflammatory Signaling of A3AR Antagonism
Caption: A3AR antagonism and its anti-inflammatory effects.
Pain and Nociception
This compound has been shown to produce thermal hyperalgesia in mice, suggesting an anti-nociceptive role for the A3AR.[1][2][3] This makes A3AR antagonists like PSB-10 valuable for studying the complex role of adenosine in pain pathways.
Conclusion
This compound is a powerful and selective research tool for investigating the function of the A3 adenosine receptor in the nervous system. Its well-characterized pharmacological profile, combined with its demonstrated effects in various in vitro and in vivo models, provides a solid foundation for further exploration of the A3AR as a therapeutic target in a range of neurological disorders. This guide provides the essential information and protocols for researchers to effectively utilize this compound in their neuroscience research endeavors.
References
- 1. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
PSB-10 Hydrochloride: A Deep Dive into its High Selectivity for the Human A3 Adenosine Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
PSB-10 hydrochloride is a potent and highly selective antagonist for the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2][3][4] Its remarkable selectivity makes it an invaluable tool for researchers studying the specific roles of the A3AR and a promising lead compound in drug discovery programs. This technical guide provides a comprehensive overview of the selectivity profile of PSB-10, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.
Quantitative Selectivity Profile
This compound exhibits a sub-nanomolar binding affinity for the human A3AR, with significantly lower affinity for other human adenosine receptor subtypes. This high selectivity is crucial for minimizing off-target effects and ensuring that observed biological activities are mediated specifically through the A3AR. The table below summarizes the binding affinities (Ki) of PSB-10 for human adenosine receptors.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3AR |
| Human A3AR | 0.44 nM[1][2][4] | - |
| Human A1AR | 4.1 µM[1][3] | >9300-fold |
| Human A2AAR | 3.3 µM[1][3] | >7500-fold |
| Human A2BAR | 30 µM[1][2][3] | >68000-fold |
Note: Ki values can vary slightly between different studies and experimental conditions.
In addition to its high binding affinity, PSB-10 also demonstrates functional activity as an inverse agonist at the human A3AR. In a [35S]GTPγS binding assay, PSB-10 was shown to have an IC50 value of 4 nM, indicating its ability to reduce the basal activity of the receptor.[1][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and functional activity of this compound.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of PSB-10 at human adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligand specific for each receptor subtype (e.g., [3H]PSB-11 for A3AR).[5]
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled standard antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (incubation time and temperature will vary depending on the receptor subtype and radioligand).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of PSB-10 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G protein activation.
Objective: To determine the functional potency (IC50) of PSB-10 as an inverse agonist at the human A3AR.
Materials:
-
Membrane preparations from cells expressing the human A3AR.
-
[35S]GTPγS.
-
This compound.
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT).[6][7]
-
GDP.
-
Non-specific binding control (e.g., a high concentration of unlabeled GTPγS).
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound in the binding buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period to allow for G protein activation and binding of [35S]GTPγS.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the IC50 value of PSB-10 for the inhibition of basal [35S]GTPγS binding.
Signaling Pathways and Experimental Visualization
The following diagrams, generated using Graphviz, illustrate the A3AR signaling pathway and a typical experimental workflow for determining receptor selectivity.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSB-10 - Wikipedia [en.wikipedia.org]
- 4. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: In Vitro Characterization of PSB-10 Hydrochloride, a Potent and Selective Human Adenosine A3 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
PSB-10 hydrochloride is a potent and highly selective antagonist for the human adenosine A3 receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes.[1][2] It also exhibits inverse agonist activity.[3][4] With a high affinity for the human A3AR, this compound is a valuable pharmacological tool for studying the receptor's role in inflammation, cancer, and cardiovascular diseases. These application notes provide detailed protocols for the in vitro characterization of this compound, including cell culture, membrane preparation, radioligand binding assays, and functional [³⁵S]GTPγS binding assays.
Mechanism of Action
This compound acts as a competitive antagonist at the human A3 adenosine receptor.[4] As an inverse agonist, it can also reduce the basal activity of the receptor.[3][4] The A3AR primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The receptor can also signal through phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[6] this compound blocks these signaling cascades by preventing agonist binding and reducing constitutive receptor activity.
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound for various adenosine receptors.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| A3 | Human | Binding | Ki | 0.44 nM | |
| A1 | Human | Binding | Ki | 1700 nM | |
| A2A | Human | Binding | Ki | 2700 nM | |
| A2B | Human | Binding | Ki | 30000 nM | |
| A1 | Rat | Binding | Ki | 805 nM | |
| A2A | Rat | Binding | Ki | 6040 nM | |
| A3 | Human | [³⁵S]GTPγS | IC50 | 4 nM | [3] |
Experimental Protocols
Cell Culture of hA3-CHO Cells
This protocol describes the culture of Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor (hA3-CHO).
Materials:
-
hA3-CHO cells
-
DMEM/F-12 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator, 37°C, 5% CO₂
-
Culture flasks and plates
Procedure:
-
Culture hA3-CHO cells in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and seed them into new flasks at a suitable density.
-
Change the medium every 2-3 days.
Membrane Preparation from hA3-CHO Cells
This protocol outlines the preparation of cell membranes for use in binding and functional assays.
Materials:
-
Cultured hA3-CHO cells
-
Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitor cocktail)
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Harvest the hA3-CHO cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparations in aliquots at -80°C.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the human A3AR using a competition binding assay.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
hA3-CHO cell membranes
-
Radioligand (e.g., [¹²⁵I]AB-MECA)
-
This compound
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase)
-
Non-specific binding control (e.g., 10 µM NECA)
-
96-well plates
-
Filter plates (e.g., GF/B)
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, hA3-CHO membranes (10-20 µg protein/well), and varying concentrations of this compound.
-
For total binding, add vehicle instead of PSB-10. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM NECA).
-
Add the radioligand (e.g., [¹²⁵I]AB-MECA) at a concentration close to its Kd value.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Binding Assay
This assay measures the ability of this compound to act as an inverse agonist by quantifying its effect on basal and agonist-stimulated [³⁵S]GTPγS binding.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Materials:
-
hA3-CHO cell membranes
-
[³⁵S]GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
This compound
-
A3AR agonist (e.g., IB-MECA)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase)
-
Non-specific binding control (e.g., 10 µM GTPγS)
-
96-well plates
-
Filter plates (e.g., GF/B)
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, hA3-CHO membranes (5-10 µg protein/well), and GDP (typically 1-10 µM).
-
Add varying concentrations of this compound. For agonist stimulation, a fixed concentration of an A3AR agonist can be added.
-
For basal activity, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Calculate the specific [³⁵S]GTPγS binding.
-
Determine the IC₅₀ value for the inverse agonistic effect of this compound by plotting the percent inhibition of basal or agonist-stimulated [³⁵S]GTPγS binding against the concentration of PSB-10.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a human adenosine A3 receptor antagonist and inverse agonist. Accurate determination of its binding affinity and functional potency is crucial for its application in pharmacological research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]
- 5. innoprot.com [innoprot.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Using PSB-10 Hydrochloride in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (hA3AR), also exhibiting inverse agonist properties.[1][2] While initially investigated for various therapeutic applications, its role in pain modulation is complex and appears to be model-dependent. Notably, in some preclinical models, this compound has been shown to produce thermal hyperalgesia, an increased sensitivity to noxious heat.[3][4] This characteristic makes it a valuable pharmacological tool for researchers studying the mechanisms of pain, particularly the role of the adenosine A3 receptor in nociceptive signaling pathways.
These application notes provide an overview of the use of this compound in animal models of pain, with a focus on inducing and measuring hyperalgesia. The included protocols are based on published literature and standard laboratory practices.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of PSB-10
| Receptor Subtype | Organism | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (fold vs. hA₃) |
| A₃ | Human | 0.44 [1][2][3] | 4 ([³⁵S]GTPγS) [1][2] | - |
| A₁ | Human | 1700[3] | - | >3800[2] |
| A₂ₐ | Human | 2700[3] | - | >6100[3] |
| A₂ₑ | Human | 30000[3] | - | >68000[3] |
| A₁ | Rat | 805[3] | - | >1800[3] |
| A₂ₐ | Rat | 6040[3] | - | >13700[3] |
| A₃ | Rat | >17000[2][5] | - | >38600[2][5] |
Table 2: In Vivo Effects of this compound in Pain Models
| Animal Model | Species | Administration Route | Dose Range | Observed Effect | Pain Assessment Method |
| Thermal Pain | Mouse | Intraperitoneal (i.p.) | 50-100 mg/kg[3] | Dose-dependent decrease in hot-plate latency (thermal hyperalgesia) | Hot-Plate Test[3] |
| Inflammatory Pain | Mouse | Not Specified | Not Specified | Attenuation of the second (inflammatory) phase | Formalin Test |
Signaling Pathways
The precise mechanism by which A3 receptor antagonism leads to hyperalgesia is still under investigation. However, it is known that A3 receptors are G protein-coupled receptors, primarily coupling to Gᵢ/₀ proteins. This interaction typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The downstream consequences of this in nociceptive neurons are complex and may involve modulation of ion channel activity and neurotransmitter release.
Caption: Adenosine A3 receptor signaling pathway.
Experimental Protocols
Experimental Workflow: Induction and Assessment of Thermal Hyperalgesia
Caption: General workflow for hyperalgesia studies.
Protocol 1: Induction of Thermal Hyperalgesia using the Hot-Plate Test
Objective: To assess the hyperalgesic effects of this compound by measuring the latency of a nociceptive response to a thermal stimulus.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or a mixture of Tween 80, ethanol, and saline. The appropriate vehicle should be determined based on solubility and tolerability studies).
-
Hot-plate apparatus (e.g., Ugo Basile)
-
Animal enclosure for observation
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization:
-
House the mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
On the day of the experiment, transfer the mice to the testing room and allow them to acclimatize for at least 30-60 minutes before testing.
-
-
Baseline Measurement:
-
Set the hot-plate temperature to a constant, noxious temperature (e.g., 52 ± 0.5°C or 55 ± 0.5°C).
-
Gently place a mouse on the hot-plate surface and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a hind paw response (paw withdrawal latency).
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the mouse does not respond within this time, remove it from the plate and assign the cut-off time as its latency.
-
Allow the mouse to rest before any subsequent measurements.
-
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 50 and 100 mg/kg).
-
Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Post-Treatment Measurement:
-
At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), repeat the hot-plate test as described in step 2.
-
Record the paw withdrawal latency for each mouse at each time point.
-
-
Data Analysis:
-
Calculate the mean ± SEM for the paw withdrawal latencies for each treatment group at each time point.
-
A significant decrease in paw withdrawal latency compared to the vehicle-treated group indicates thermal hyperalgesia.
-
Statistical analysis can be performed using a two-way ANOVA with post-hoc tests to compare treatment groups over time.
-
Protocol 2: Assessment of this compound in the Formalin Test
Objective: To evaluate the effect of this compound on nociceptive and inflammatory pain using the formalin test.
Materials:
-
This compound
-
Vehicle
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers with mirrors for unobstructed viewing of the paws
-
Male Swiss Webster or similar strain of mice (8-10 weeks old)
-
Syringes and needles for i.p. and intraplantar (i.pl.) injections
Procedure:
-
Animal Acclimatization and Drug Administration:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via i.p. injection at a predetermined time before the formalin injection (e.g., 30 minutes prior).
-
-
Formalin Injection:
-
Gently restrain the mouse and inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, return the mouse to the observation chamber and start a timer.
-
Observe the animal's behavior and record the cumulative time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection. This phase reflects the direct activation of nociceptors.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.
-
-
-
Data Analysis:
-
Calculate the total time spent licking/biting in each phase for each animal.
-
Compare the mean licking/biting time between the this compound-treated groups and the vehicle control group for each phase using a one-way ANOVA followed by an appropriate post-hoc test.
-
A significant reduction in the licking/biting time in either phase indicates an antinociceptive or anti-inflammatory effect, respectively.
-
Pharmacokinetics
Currently, there is limited publicly available information on the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability of this compound. Researchers should consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen and to better interpret the pharmacodynamic results in their specific animal models.
Conclusion
This compound serves as a selective adenosine A3 receptor antagonist that can be utilized as a tool to induce thermal hyperalgesia in mice. Its application in models like the hot-plate and formalin tests can aid in elucidating the role of the A3 receptor in pain signaling and inflammation. The provided protocols offer a framework for researchers to investigate the in vivo effects of this compound. Further research is warranted to fully understand its mechanism of action and to explore its potential in different pain paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine receptor targets for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of novel A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for PSB-10 Hydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), exhibiting a Ki value of 0.44 nM.[1] It displays significant selectivity over other adenosine receptor subtypes.[1][2] Functionally, this compound acts as an inverse agonist.[2] In vivo studies in mice have demonstrated that administration of this compound can induce thermal hyperalgesia, making it a valuable tool for studying the role of the A3AR in nociception and pain pathways.[1][3] These application notes provide detailed protocols for the use of this compound in mouse studies, focusing on dosage, administration, and the assessment of its effects on thermal sensitivity.
Data Presentation
The following table summarizes the quantitative data for this compound in mouse studies based on available literature.
| Parameter | Value | Species | Route of Administration | Observed Effect | Reference |
| Dosage Range | 50-100 mg/kg | Mouse | Intraperitoneal (i.p.) | Dose-dependent decrease in hot-plate response latencies (thermal hyperalgesia) | [1] |
| Receptor Binding Affinity (Ki) | 0.44 nM (human A3AR) | Human | In vitro | High-affinity antagonist | [1] |
| Functional Activity (IC50) | 4 nM (hA3-CHO cells) | Human | In vitro ([35S]GTPγS binding assay) | Inverse agonist | [2] |
| Solubility | Soluble to 25 mM in DMSO, 10 mM in ethanol | - | - | - | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a this compound solution for in vivo administration in mice. Due to its solubility, a vehicle containing DMSO is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound and vehicle. The final injection volume for intraperitoneal administration in mice is typically 10 µL/g of body weight.[5] The concentration of DMSO in the final injection solution should be kept as low as possible, ideally below 10%.[6][7][8]
-
Prepare the vehicle solution. A common vehicle for compounds soluble in DMSO is a mixture of DMSO and saline. For a final DMSO concentration of 10%, prepare a stock vehicle of 10% DMSO in 0.9% saline. For example, to prepare 1 ml of vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile 0.9% saline.
-
Dissolve this compound.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of pure DMSO to initially dissolve the compound.
-
Vortex thoroughly to ensure complete dissolution.
-
Gradually add the saline or the pre-mixed vehicle solution to the dissolved compound, vortexing between additions to maintain solubility.
-
-
Final Formulation. Ensure the final concentration of this compound is appropriate for the desired dosage (50-100 mg/kg) and the injection volume (10 µL/g). The final concentration of DMSO should not exceed 10%.
-
Sterilization. If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter.
-
Storage. It is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, aliquots can be stored at -20°C, but stability should be confirmed.
Protocol 2: Assessment of Thermal Hyperalgesia using the Hot-Plate Test
This protocol details the procedure for evaluating the thermal hyperalgesic effects of this compound in mice.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Timer
-
Experimental mice
-
Prepared this compound solution
-
Vehicle control solution
Procedure:
-
Apparatus Setup. Set the temperature of the hot plate to a constant temperature, typically between 51°C and 55°C.
-
Animal Acclimatization.
-
Bring the mice to the testing room at least 30-60 minutes before the experiment to allow for acclimatization to the environment.
-
Place each mouse individually in the Plexiglas cylinder on the hot plate (which is turned off) for a brief period to habituate them to the apparatus.
-
-
Baseline Measurement.
-
Before drug administration, determine the baseline latency for each mouse to respond to the heated plate.
-
Place the mouse on the pre-heated hot plate and start the timer immediately.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping. The latency to the first clear sign of a pain response is recorded.
-
To prevent tissue damage, a cut-off time must be set, typically around 45 seconds. If the mouse does not respond by the cut-off time, it should be removed from the plate, and the latency recorded as the cut-off time.
-
-
Drug Administration.
-
Administer this compound (50-100 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
-
Post-Treatment Testing.
-
At predetermined time points after the injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement step. A decrease in the response latency compared to the baseline and the vehicle-treated group indicates thermal hyperalgesia.
-
-
Data Analysis. Record the latencies for each mouse at each time point. The data can be analyzed using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of the treatment group, time, and their interaction.
Visualizations
Caption: Signaling pathway of this compound inducing thermal hyperalgesia.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory treatment in AD mice protects against neuronal pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparing PSB-10 Hydrochloride Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-10 hydrochloride is a potent and highly selective antagonist and inverse agonist for the human adenosine A3 receptor (A3AR), with a Ki value of 0.44 nM.[1][2][3] Its high selectivity, exceeding 3800-fold over other human adenosine receptors (A1, A2A, and A2B), makes it a valuable tool for studying the physiological and pathological roles of the A3 receptor.[1][4] As an inverse agonist, this compound can reduce the basal activity of the A3 receptor, a G protein-coupled receptor (GPCR).[1][3][5]
Accurate and reproducible experimental results depend on the correct preparation, storage, and handling of compound stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for many organic molecules.[1][5] These application notes provide detailed protocols and best practices for preparing, storing, and utilizing this compound stock solutions in DMSO to ensure experimental success.
Physicochemical and Solubility Data
Proper stock solution preparation begins with understanding the compound's fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 435.14 g/mol [1][4] |
| Molecular Formula | C₁₆H₁₄Cl₃N₅O·HCl[1][6] |
| CAS Number | 591771-91-4[1][4] |
| Appearance | Off-white solid powder[5][7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
|---|---|---|
| DMSO | 25 mM[4][5] | 10.88 mg/mL[1] |
| Ethanol | 10 mM[4][5] | 4.35 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (mg/mmol)
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 435.14 mg/mmol = 4.35 mg
-
Procedure:
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of atmospheric moisture upon opening.
-
Weighing: Carefully weigh 4.35 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Troubleshooting Solubility: If the compound does not dissolve completely, warm the solution briefly at 37°C or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[5]
-
Storage: The freshly prepared stock solution is now ready for use or for long-term storage as described in Table 3.
Protocol 2: Preparing Working Dilutions for Cell-Based Assays
To avoid precipitation and minimize solvent toxicity, stock solutions must be diluted appropriately before being added to aqueous media.
Procedure:
-
Intermediate Dilution: It is best practice to first perform serial dilutions of the high-concentration DMSO stock solution in pure DMSO to get closer to the final desired concentration.[8]
-
Final Dilution: Add a small volume of the intermediate DMSO dilution to the aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should ideally be below 0.5%, and a vehicle control (media with the same percentage of DMSO) must always be included.[8][9]
-
Example: To achieve a 10 µM final concentration in 1 mL of cell media from a 10 mM stock:
-
Add 1 µL of the 10 mM stock to 999 µL of media.
-
This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Table 3: Storage Recommendations
| Form | Storage Temperature | Duration | Important Considerations |
|---|---|---|---|
| Solid (Powder) | +4°C | Short-term | Keep desiccated to prevent hydration.[1][4] |
| -20°C | Long-term | Keep desiccated.[5] | |
| Stock Solution (in DMSO) | -20°C | Up to several months[5] | Aliquot into single-use vials to avoid freeze-thaw cycles.[10] |
| | -80°C | Up to 6 months[10] | Use tightly sealed vials to prevent DMSO from absorbing water.[10] |
Best Practices:
-
Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use fresh, anhydrous grade DMSO and keep stock bottles tightly sealed.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting the stock into smaller, single-use volumes is highly recommended.[10]
Application Example: Adenosine A3 Receptor Signaling and Assay Workflow
This compound acts as an inverse agonist on the A3 receptor, which typically couples to the inhibitory G-protein, Gi. This interaction inhibits adenylyl cyclase (AC), leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this basal activity, thereby increasing cAMP levels.
A common method to characterize this activity is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins.
Conceptual Workflow: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A3 receptor (e.g., hA3-CHO cells).
-
Reaction Setup: Incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound (prepared from the DMSO stock).
-
Incubation: Allow the binding reaction to proceed at a controlled temperature (e.g., 30°C).
-
Termination & Filtration: Stop the reaction and rapidly filter the mixture through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the bound [³⁵S]GTPγS against the concentration of this compound to determine the IC₅₀ value, which reflects its potency as an inverse agonist.[1][5]
References
- 1. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSB-10 - Wikipedia [en.wikipedia.org]
- 4. PSB 10 hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scbt.com [scbt.com]
- 7. interlabbiotech.com [interlabbiotech.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: PSB-10 Hydrochloride in Cell Culture Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), functioning as an inverse agonist.[1][2] The A3AR is implicated in the modulation of inflammatory pathways, making this compound a valuable tool for investigating the role of this receptor in inflammation and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in established in vitro models of inflammation using common macrophage-like cell lines, such as RAW 264.7 and THP-1. The protocols cover the induction of inflammatory responses using lipopolysaccharide (LPS) and other stimuli, and the subsequent analysis of key inflammatory markers and signaling pathways.
Data Presentation
The following table summarizes the key pharmacological data for this compound, highlighting its potency and selectivity for the human A3 adenosine receptor.
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | A3AR | 0.44 nM | [1][2] |
| Human | A1AR | 4.1 µM | [2] | |
| Human | A2AAR | 3.3 µM | [2] | |
| Human | A2BAR | 30 µM | [2] | |
| Rat | A1AR | 805 nM | [1] | |
| Rat | A2AAR | 6040 nM | [1] | |
| Rat | A3AR | >17,000 nM | [2] | |
| IC50 | Human | A3AR | 4 nM ([³⁵S]GTPγS binding assay) | [2] |
Signaling Pathways
This compound is proposed to exert its anti-inflammatory effects by antagonizing the A3 adenosine receptor, which is known to be involved in modulating key inflammatory signaling cascades, including the NF-κB and NLRP3 inflammasome pathways.
Caption: Proposed mechanism of PSB-10 HCl in modulating inflammatory signaling pathways.
Experimental Protocols
The following protocols are designed as a starting point for investigating the anti-inflammatory effects of this compound in cell culture. Optimization of cell density, reagent concentrations, and incubation times may be necessary for specific experimental setups.
Protocol 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This protocol details the steps to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated RAW 264.7 cells.
Caption: Workflow for assessing PSB-10 HCl's effect on cytokine production in RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 48-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
Vehicle control (e.g., DMSO or sterile water, depending on this compound solvent)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 48-well plate at a density of 2.5 x 10⁵ cells/well in complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., a range from 1 nM to 10 µM) or the vehicle control. Incubate for 1 hour.
-
Inflammatory Challenge: After the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Following incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Assessment of NF-κB Activation in THP-1 Monocytes
This protocol describes a method to determine if this compound can inhibit the activation of the NF-κB pathway in human THP-1 monocytic cells. This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB.
Caption: Workflow for analyzing NF-κB p65 translocation in THP-1 cells treated with PSB-10 HCl.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile glass coverslips in a 24-well plate
-
Formaldehyde, Triton X-100
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Differentiation: Seed THP-1 cells onto sterile glass coverslips in a 24-well plate at an appropriate density. Differentiate the cells into macrophage-like cells by treating them with 100 nM PMA for 48 hours.
-
Pre-treatment: After differentiation, wash the cells and replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 1 hour to induce NF-κB activation.
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% formaldehyde for 15 minutes. Subsequently, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block the cells and then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Protocol 3: Evaluation of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol outlines a method to investigate the effect of this compound on the activation of the NLRP3 inflammasome, a key player in the inflammatory response, by measuring the secretion of IL-1β.
Caption: Workflow for assessing PSB-10 HCl's effect on NLRP3 inflammasome activation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP)
-
Sterile 24-well cell culture plates
-
ELISA kit for human IL-1β
-
Vehicle control
Procedure:
-
Cell Differentiation: Differentiate THP-1 cells into macrophage-like cells in a 24-well plate using 100 nM PMA for 48 hours.
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: After priming, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control and incubate for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM and incubate for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Conclusion
This compound serves as a highly selective and potent tool for elucidating the role of the A3 adenosine receptor in inflammatory processes. The provided protocols offer a robust framework for researchers to investigate its anti-inflammatory potential in well-established in vitro models. These methods, focusing on key inflammatory mediators and signaling pathways, will facilitate a deeper understanding of A3AR antagonism in inflammation and aid in the discovery of novel therapeutic strategies. It is recommended that researchers perform dose-response and time-course experiments to optimize the conditions for their specific cell types and experimental questions.
References
Application Notes and Protocols: [³⁵S]GTPγS Binding Assay for the P2Y₁₂ Receptor Antagonist PSB-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [³⁵S]GTPγS binding assay is a functional assay used to study the activation of G protein-coupled receptors (GPCRs). This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. The P2Y₁₂ receptor, a key player in platelet aggregation and a target for anti-thrombotic drugs, is a Gi-coupled GPCR. Activation of the P2Y₁₂ receptor by its endogenous agonist, adenosine diphosphate (ADP), leads to the exchange of GDP for GTP on the associated Gαi subunit, initiating a downstream signaling cascade that inhibits adenylyl cyclase.
PSB-10 hydrochloride is a known antagonist of the P2Y₁₂ receptor. Antagonists, in the context of the [³⁵S]GTPγS binding assay, are expected to inhibit the agonist-stimulated binding of [³⁵S]GTPγS. This application note provides a detailed protocol for performing a [³⁵S]GTPγS binding assay to characterize the inhibitory activity of this compound on the human P2Y₁₂ receptor.
Signaling Pathway of the P2Y₁₂ Receptor
The activation of the Gi-coupled P2Y₁₂ receptor by an agonist like ADP triggers a conformational change in the receptor, which in turn activates the heterotrimeric G protein. This activation promotes the dissociation of GDP from the Gαi subunit and the subsequent binding of GTP. The GTP-bound Gαi subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In the [³⁵S]GTPγS binding assay, the non-hydrolyzable [³⁵S]GTPγS is used in place of GTP, allowing for the accumulation and measurement of activated G proteins. An antagonist like this compound will bind to the P2Y₁₂ receptor and prevent this agonist-induced activation.
Caption: P2Y₁₂ Receptor Signaling Pathway.
Experimental Protocol
This protocol outlines the procedure for a filtration-based [³⁵S]GTPγS binding assay using cell membranes expressing the human P2Y₁₂ receptor.
Materials and Reagents
-
Membranes: Cell membranes prepared from a stable cell line overexpressing the human P2Y₁₂ receptor (e.g., CHO-K1 or HEK293 cells).
-
[³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate), specific activity ~1250 Ci/mmol.
-
This compound: Test compound (antagonist).
-
ADP: Adenosine diphosphate (agonist).
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% (w/v) bovine serum albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Experimental Workflow
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Procedure
-
Membrane Preparation: Thaw the frozen P2Y₁₂ receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well, to be optimized).
-
Assay Plate Setup: In a 96-well plate, perform the following additions in the specified order for a final assay volume of 100 µL:
-
20 µL of Assay Buffer.
-
10 µL of GDP solution to achieve a final concentration of 10 µM.
-
10 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle (for control wells).
-
10 µL of ADP solution to achieve a final concentration that elicits a submaximal response (EC₈₀, to be predetermined, e.g., 1 µM). For basal binding wells, add assay buffer instead of ADP.
-
10 µL of unlabeled GTPγS (100 µM final concentration) to the non-specific binding (NSB) wells.
-
20 µL of the diluted membrane preparation.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
-
Initiation of Reaction: Start the binding reaction by adding 20 µL of [³⁵S]GTPγS solution to all wells to achieve a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.
-
Drying and Scintillation Counting: Dry the filter plate completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Specific Binding: Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled GTPγS) from the total binding (CPM in the absence of antagonist).
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Percentage of Agonist Stimulation: Express the data as a percentage of the maximal agonist stimulation observed in the absence of the antagonist.
-
% Stimulation = (Specific Binding with Antagonist / Specific Binding with Agonist alone) x 100
-
-
IC₅₀ Determination: Plot the percentage of stimulation against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Data Presentation
The following table presents representative data for the inhibition of ADP-stimulated [³⁵S]GTPγS binding to P2Y₁₂ receptor membranes by this compound. Please note: This data is illustrative and should be replaced with experimentally derived values.
| Compound | Target Receptor | Agonist (Concentration) | IC₅₀ (nM) | Hill Slope |
| This compound | Human P2Y₁₂ | ADP (1 µM) | 15.2 | -1.1 |
| Reference Antagonist (e.g., AZD1283) | Human P2Y₁₂ | ADP (1 µM) | 25.0 | -1.0 |
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of ligands at GPCRs. This protocol provides a detailed framework for assessing the inhibitory potency of this compound at the P2Y₁₂ receptor. By determining the IC₅₀ value, researchers can quantify the antagonist's ability to block agonist-induced G protein activation, providing valuable insights for drug discovery and development efforts targeting the P2Y₁₂ receptor. Careful optimization of assay conditions, particularly membrane and GDP concentrations, is crucial for obtaining high-quality, reproducible data.
Application Notes and Protocols for In Vivo Administration of PSB-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), exhibiting a Ki value of 0.44 nM.[1] It also functions as an inverse agonist.[1][2] Due to its high selectivity for the human A3AR over other adenosine receptor subtypes (A1, A2A, and A2B), this compound is a valuable tool for investigating the physiological and pathophysiological roles of the A3AR.[1] In vivo studies in mice have demonstrated that administration of this compound induces thermal hyperalgesia, making it a useful compound for studying pain pathways and the role of A3AR in nociception.[1]
These application notes provide detailed protocols for the in vivo administration of this compound to induce thermal hyperalgesia in mice, methodologies for assessing the effect using the hot-plate test, and an overview of the relevant signaling pathways.
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Value | Species | Application | Outcome | Reference |
| Dose Range | 50-100 mg/kg | Mouse | Intraperitoneal (i.p.) injection | Dose-dependent decrease in hot-plate response latencies (thermal hyperalgesia) | [1] |
| Receptor Binding Affinity (Ki) | 0.44 nM | Human A3AR | In vitro binding assay | Potent and selective antagonism | [1] |
| Functional Activity (IC50) | 4 nM | hA3-CHO cells | [35S]GTPγS binding assay | Inverse agonist activity | [2] |
Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) | Species |
| Adenosine A3 | 0.44 | Human |
| Adenosine A1 | 1700 | Human |
| Adenosine A2A | 2700 | Human |
| Adenosine A2B | 30000 | Human |
| Adenosine A1 | 805 | Rat |
| Adenosine A2A | 6040 | Rat |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution or suspension of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 10% DMSO in sterile saline). The optimal vehicle should be determined empirically.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (50-100 mg/kg) and the weight of the animals to be treated.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the microcentrifuge tube. For a 10 mg/mL stock solution, add 100 µL of vehicle for every 1 mg of this compound.
-
Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed.
-
If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes to aid in dissolution or to ensure a fine, uniform suspension.
-
Visually inspect the solution/suspension for any precipitates or inconsistencies before administration. The formulation should be prepared fresh on the day of the experiment.
Protocol 2: In Vivo Administration of this compound and Hot-Plate Test
Objective: To assess the thermal hyperalgesic effect of this compound in mice using the hot-plate test.
Materials:
-
Prepared this compound solution/suspension
-
Male Swiss mice (or other appropriate strain)
-
Hot-plate apparatus (calibrated to 52-55°C)
-
Animal scale
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G) for i.p. injection
-
Timer
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before the start of the experiment.
-
Determine the baseline latency by placing each mouse individually on the hot plate and starting the timer.
-
Observe the mouse for nocifensive behaviors , such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nocifensive behavior and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Administer this compound (50-100 mg/kg) or vehicle intraperitoneally. The injection volume should typically be 10 mL/kg.
-
At a predetermined time point after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in steps 3-5.
-
Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated control group to determine the effect of this compound on thermal sensitivity. A significant decrease in latency indicates thermal hyperalgesia.
Mandatory Visualization
Caption: Signaling pathway of the Adenosine A3 Receptor and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo administration of this compound and assessment of thermal hyperalgesia.
References
Application Notes: Characterization of the A₂B Adenosine Receptor Using Radioligand Binding Assays
1. Introduction
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and its receptor.[1][2] These assays are essential for determining receptor density (Bmax) in a given tissue and the affinity (Kd for radioligands, Ki for unlabeled compounds) of various molecules for a specific receptor.[3] This document provides a detailed protocol for conducting competitive radioligand binding studies on the A₂B adenosine receptor (A₂B AR), a G-protein coupled receptor involved in various physiological processes, including inflammation and vasodilation.[4][5]
A critical aspect of these studies is the selection of appropriate pharmacological tools. The user query specified the use of PSB-10 hydrochloride. However, it is crucial to note that This compound is a potent and highly selective antagonist of the human A₃ adenosine receptor (Ki = 0.44 nM) and is not suitable for studying the A₂B receptor due to its extremely low affinity for this subtype (Ki = 30,000 nM) .[6][7][8][9]
Therefore, these application notes are based on the use of [³H]PSB-603 , a well-characterized, high-affinity, and selective antagonist radioligand for the human A₂B adenosine receptor, which makes it an appropriate tool for these studies.[10][11]
2. Principle of the Assay
This protocol describes a competitive radioligand binding assay. The method involves incubating a constant concentration of the A₂B-selective radioligand ([³H]PSB-603) with a source of A₂B receptors (e.g., membranes from HEK-293 cells recombinantly expressing the receptor). This incubation occurs in the presence of increasing concentrations of an unlabeled "competitor" compound. The competitor compound will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at each competitor concentration, an inhibition curve can be generated to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). From this value, the inhibition constant (Ki) of the competitor compound, which reflects its binding affinity, can be determined using the Cheng-Prusoff equation.[1][3]
Quantitative Data: Adenosine Receptor Selectivity Profile
The following table summarizes the binding affinities (Ki values) of PSB-10 and other standard ligands across the four human adenosine receptor subtypes. This data clearly illustrates the high selectivity of PSB-10 for the A₃ receptor and its unsuitability for A₂B receptor studies.
| Compound | hA₁ Receptor Ki (nM) | hA₂A Receptor Ki (nM) | hA₂B Receptor Ki (nM) | hA₃ Receptor Ki (nM) | Reference(s) |
| This compound | 1700 | 2700 | 30000 | 0.44 | [6][7] |
| PSB-603 (A₂B Antagonist) | >10,000 | >10,000 | 0.553 | >10,000 | [10] |
| CVT-6883 (A₂B Antagonist) | 1940 | 3280 | 22 | 1070 | [12] |
| NECA (Non-selective Agonist) | 15 | 21 | 5100 | 3.6 | [13] |
Signaling and Experimental Diagrams
The A₂B adenosine receptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[14][15]
Caption: A₂B Receptor Gs Signaling Pathway.
The experimental workflow for a competitive radioligand binding assay follows a standardized series of steps from preparation to data analysis.
Caption: Experimental Workflow for a Competitive Binding Assay.
Detailed Experimental Protocol
Objective: To determine the binding affinity (Ki) of a test compound for the human A₂B adenosine receptor using a competitive radioligand binding assay with [³H]PSB-603.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK cells stably expressing the human A₂B adenosine receptor.[16][17]
-
Radioligand: [³H]PSB-603 (specific activity ~50-60 Ci/mmol).
-
Test Compound: Unlabeled compound of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled A₂B antagonist, such as PSB-1115 or CVT-6883.[11][12]
-
Enzyme: Adenosine deaminase (ADA) (to degrade endogenous adenosine).[17]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[18]
-
Scintillation Cocktail: (e.g., Betaplate Scint).
-
Detection: 96-well microplate scintillation counter (e.g., MicroBeta TriLux).
Methods:
1. Membrane Preparation [17][18]
- Start with a frozen pellet of cells recombinantly expressing the hA₂B receptor.
- Homogenize the cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
- Centrifuge the homogenate at low speed (~1,000 x g) for 5 minutes to remove nuclei and large debris.
- Transfer the supernatant to a new tube and centrifuge at high speed (~20,000 x g) for 20 minutes at 4°C to pellet the membranes.
- Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the high-speed centrifugation step.
- Resuspend the final pellet in assay buffer.
- Determine the protein concentration using a standard method (e.g., BCA assay).
- Aliquot and store the membrane preparation at -80°C until use.
- On the day of the assay, thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 10-25 µg of protein per well. Pre-incubate the diluted membranes with adenosine deaminase (ADA, final concentration 2 U/mL) for 15-30 minutes on ice.[11]
- Prepare serial dilutions of the unlabeled test compound in the assay buffer.
- The assay is performed in a 96-well plate with a final volume of 250 µL. Add the following to each well:
- 50 µL of test compound dilution (or buffer for total binding, or 10 µM non-specific control for non-specific binding).
- 50 µL of [³H]PSB-603 diluted in assay buffer (final concentration ~0.3-0.5 nM).[11]
- 150 µL of the diluted membrane preparation.
- Incubate the plate for 60-90 minutes at room temperature (~25°C) with gentle agitation.[18]
3. Filtration and Counting [13][18]
- Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filter mat using the cell harvester.
- Quickly wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Dry the filter mat for 30-60 minutes at 50°C.
- Seal the dried filter mat in a sample bag, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.
- Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the high concentration of unlabeled antagonist) from all other values (total and competitor wells).
- Generate Inhibition Curve: Plot the specific binding counts against the logarithm of the competitor compound's concentration.
- Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response) in a suitable software package (like GraphPad Prism) to determine the IC₅₀ value.
- Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
- Ki = IC₅₀ / (1 + [L]/Kd)
- Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via saturation binding experiments). For [³H]PSB-603, the Kd is approximately 0.4-0.5 nM.[10]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 8. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. PSB-10 - Wikipedia [en.wikipedia.org]
- 10. AID 372139 - Binding affinity to human adenosine A2B receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 15. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for PSB-10 Hydrochloride in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of PSB-10 hydrochloride, a potent and selective antagonist of the human adenosine A3 receptor (A3AR), in primary cell culture experiments.[1][2]
Introduction
This compound is a powerful pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. With a high affinity for the human A3AR (Ki of 0.44 nM) and over 800-fold selectivity against other adenosine receptor subtypes, it allows for precise interrogation of A3AR-mediated signaling pathways.[1] PSB-10 also acts as an inverse agonist, capable of reducing the basal activity of the receptor.[2]
The A3AR is a G protein-coupled receptor (GPCR) implicated in a diverse range of cellular processes, including inflammation, immune responses, cell survival, and neurotransmission.[3][4][5] Its expression in various primary cells, such as neurons, immune cells (including mast cells, neutrophils, and lymphocytes), and cardiomyocytes, makes this compound a valuable compound for a wide array of research applications.[3][4][6][7]
These notes will guide researchers in the effective use of this compound in primary cell cultures, from initial handling and preparation to the design and execution of key experiments.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Human | Rat |
| A3AR Ki | 0.44 nM[1] | > 17,000 nM[2] |
| A1AR Ki | 1,700 nM[1] | 805 nM[1] |
| A2AAR Ki | 2,700 nM[1] | 6,040 nM[1] |
| A2BAR Ki | 30,000 nM[1] | Not Reported |
| hA3AR IC50 ([35S]GTPγS) | 4 nM[2] | Not Applicable |
Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 10.88 mg/mL (25 mM) |
| Ethanol | 4.35 mg/mL (10 mM) |
Signaling Pathways
The A3 adenosine receptor primarily couples to Gi/o and Gq proteins, leading to the modulation of multiple downstream signaling cascades. As an antagonist, this compound will block these effects when induced by an A3AR agonist.
A3 Adenosine Receptor Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast Cell Adenosine Receptors Function: A Focus on the A3 Adenosine Receptor and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of A2B Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are designed for the in vivo assessment of selective A2B adenosine receptor (A2BAR) antagonists. The compound PSB-10 hydrochloride is a potent and selective antagonist for the adenosine A3 receptor, not the A2B receptor. Therefore, while the methodologies described herein are applicable to evaluating the efficacy of A2BAR antagonists in relevant disease models, they are not directly suited for assessing the primary mechanism of action of this compound.
Introduction
Adenosine is a critical signaling nucleoside that modulates a wide array of physiological and pathological processes through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BAR) is a low-affinity receptor that is ubiquitously expressed and becomes particularly relevant under conditions of high adenosine concentrations, such as those found in inflamed, fibrotic, or cancerous tissues. Activation of A2BAR has been implicated in the pathogenesis of various diseases, making it a compelling therapeutic target. These application notes provide detailed protocols for assessing the in vivo efficacy of A2BAR antagonists in preclinical models of inflammation, fibrosis, and cancer.
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor, upon binding to adenosine, primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a cascade of downstream signaling events that can influence cellular processes such as inflammation, fibrosis, and cell proliferation.
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for inducing and evaluating disease models relevant to A2BAR antagonism.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of lung fibrosis and to evaluate the efficacy of anti-fibrotic agents.[1][2]
Experimental Workflow
Caption: Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.[2]
-
Drug Administration: Administer the A2BAR antagonist or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) starting from day 0 or as a therapeutic intervention from a later time point (e.g., day 7).
-
Monitoring: Record body weight daily.
-
Endpoint Analysis: Euthanize mice at day 14 or 21 post-bleomycin instillation.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid for total and differential cell counts and cytokine analysis (e.g., IL-6, TNF-α) using ELISA or multiplex assays.[1]
-
Histopathology: Perfuse and fix the lungs for histological analysis. Stain paraffin-embedded sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition. Quantify fibrosis using the Ashcroft scoring system.[3]
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline content as an indicator of collagen deposition.[4] Perform qRT-PCR or Western blot to analyze the expression of fibrotic markers such as collagen type I (Col1a1) and alpha-smooth muscle actin (α-SMA).
Bleomycin-Induced Dermal Fibrosis in Mice
This model is relevant for studying scleroderma (systemic sclerosis) and for screening anti-fibrotic compounds targeting the skin.[5][6]
Protocol:
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (100 µg in 100 µL of saline) into a defined area on the shaved back for 3-4 weeks. Control animals receive saline injections.[6]
-
Drug Administration: Co-administer the A2BAR antagonist or vehicle according to the desired dosing regimen.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from the injection site.
-
Histopathology: Fix skin samples in formalin and embed in paraffin. Stain sections with H&E and Masson's Trichrome to assess dermal thickness and collagen deposition.
-
Biochemical Analysis: Measure hydroxyproline content in skin homogenates to quantify collagen levels.[7] Analyze the expression of fibrotic markers by qRT-PCR.
Syngeneic Tumor Models for Immuno-Oncology Assessment
These models are crucial for evaluating the impact of A2BAR antagonists on the tumor microenvironment and anti-tumor immunity.[8][9]
Protocol:
-
Cell Lines and Animal Model: Use syngeneic tumor cell lines (e.g., 4T1 breast cancer or MC38 colon adenocarcinoma) and corresponding immunocompetent mouse strains (e.g., BALB/c for 4T1, C57BL/6 for MC38).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Drug Administration: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups and begin administration of the A2BAR antagonist or vehicle.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²). Monitor body weight as a measure of toxicity.
-
Endpoint Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Tumor Analysis: Excise tumors for weight measurement, histological analysis, and flow cytometric analysis of tumor-infiltrating immune cells (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[9]
-
Systemic Immune Response: Collect spleens and lymph nodes to analyze systemic immune cell populations by flow cytometry.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data Summary for Pulmonary Fibrosis Model
| Parameter | Vehicle Control | Bleomycin + Vehicle | Bleomycin + A2BAR Antagonist (Dose 1) | Bleomycin + A2BAR Antagonist (Dose 2) |
| Body Weight Change (%) | ||||
| BALF Total Cells (x10^5) | ||||
| BALF Macrophages (%) | ||||
| BALF Neutrophils (%) | ||||
| BALF Lymphocytes (%) | ||||
| Lung Hydroxyproline (µg/mg) | ||||
| Ashcroft Score | ||||
| Lung Col1a1 mRNA (fold change) |
Table 2: Example Data Summary for Syngeneic Tumor Model
| Parameter | Vehicle Control | A2BAR Antagonist |
| Tumor Volume at Day 21 (mm³) | ||
| Tumor Weight at Day 21 (g) | ||
| Tumor-Infiltrating CD8+ T cells (%) | ||
| Tumor-Infiltrating Tregs (%) | ||
| Splenic CD8+ T cells (%) |
Conclusion
The in vivo models and protocols described provide a robust framework for evaluating the therapeutic potential of A2B adenosine receptor antagonists. Careful selection of the appropriate model and relevant endpoints is critical for obtaining meaningful and translatable preclinical data. The provided workflows and data presentation formats are intended to guide researchers in designing and executing rigorous studies to assess the efficacy of novel A2BAR-targeting compounds.
References
- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. criver.com [criver.com]
- 4. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 6. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]
- 8. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
PSB-10 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with PSB-10 hydrochloride. The following sections address common solubility issues and provide detailed experimental protocols to ensure the successful use of this potent and selective human adenosine A3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), with a Ki value of 0.44 nM.[1] It exhibits high selectivity over other human adenosine receptor subtypes (A1, A2A, and A2B).[2] Its primary mechanism of action is the blockade of the A3 adenosine receptor, which is a G protein-coupled receptor (GPCR). The antagonism of this receptor inhibits the downstream signaling pathways typically initiated by adenosine binding.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] It is poorly soluble in aqueous solutions, which is a common characteristic of many small molecule inhibitors.[4][5]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?
This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous buffer where it is poorly soluble.[4] The abrupt change in solvent polarity causes the compound to precipitate.[4]
To prevent this, you can use the following strategies:
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your aqueous medium, first create an intermediate dilution of the stock in 100% DMSO. Then, add this intermediate dilution to your pre-warmed medium.[6] This gradual dilution helps to keep the compound in solution.
-
Maintain a Low Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental setup below 0.5%, and ideally below 0.1%.[4][6] While DMSO is necessary for initial dissolution, high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[6]
-
Pre-warm Your Aqueous Medium: Pre-warming your cell culture medium or buffer to 37°C before adding the compound can help improve solubility and prevent precipitation caused by temperature shock.
-
Ensure Rapid and Thorough Mixing: When adding the this compound solution to your aqueous medium, ensure it is mixed quickly and thoroughly to facilitate dispersion and avoid localized high concentrations that can lead to precipitation.[5]
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is highly recommended to prepare single-use aliquots.[4]
Q5: What is the stability of this compound in solution?
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 25 | 10.88 |
| Ethanol | 10 | 4.35 |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble (Quantitative data not available) | Poorly Soluble (Quantitative data not available) |
Data sourced from Tocris Bioscience and BioCrick.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (M.W. 435.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this example, 1 mL).
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock into aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an Intermediate Dilution (1 mM):
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of anhydrous DMSO. Mix well by pipetting. This creates a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution (e.g., 1 µM):
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
To prepare a 1 µM final working solution, add 1 µL of the 1 mM intermediate stock solution to 999 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix immediately and thoroughly by gentle vortexing or inversion.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.
-
Application to Cells: Add the freshly prepared working solution to your cells.
Visualizations
Adenosine A3 Receptor Signaling Pathway
This compound acts as an antagonist at the A3 adenosine receptor (A3AR), which is coupled to inhibitory G proteins (Gi). This antagonism blocks the downstream signaling cascade that is typically initiated by adenosine.
Caption: Mechanism of action of this compound as an antagonist of the adenosine A3 receptor.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation during experimental setup.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Potential off-target effects of PSB-10 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PSB-10 hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR) with a Ki of 0.44 nM.[1] It functions as an inverse agonist, meaning it can reduce the basal activity of the A3 receptor in the absence of an agonist.[2] This inverse agonism has been demonstrated in [35S]GTPγS binding assays, where this compound has an IC50 of 4 nM.[2]
Q2: What is the selectivity profile of this compound against other adenosine receptors?
This compound displays high selectivity for the human A3AR over other human and rat adenosine receptor subtypes.[1][2] Quantitative data on its binding affinities are summarized in the table below.
Q3: Are there any known off-target effects of this compound outside of the adenosine receptor family?
Q4: What are the known in vivo effects of this compound?
In animal models, this compound has been shown to produce thermal hyperalgesia in mice.[1]
Q5: What are the solubility and storage recommendations for this compound?
This compound is soluble in DMSO up to 25 mM and in ethanol up to 10 mM.[2][3] For optimal stability, it is recommended to store the compound as a solid at -20°C, desiccated.[2] Stock solutions can be stored at -20°C for several months; however, it is recommended to prepare and use solutions on the same day.[2] If higher solubility is required, warming the solution at 37°C and using an ultrasonic bath may help.[2]
Data Presentation
Table 1: Selectivity Profile of this compound at Adenosine Receptors
| Receptor Subtype | Species | Binding Affinity (Ki) |
| A3 | Human | 0.44 nM |
| A1 | Human | 1700 nM |
| A2A | Human | 2700 nM |
| A2B | Human | 30000 nM |
| A1 | Rat | 805 nM |
| A2A | Rat | 6040 nM |
| A3 | Rat | > 17000 nM |
| Data compiled from multiple sources.[1][2] |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
-
Question: I am observing a cellular effect that is not consistent with A3 receptor antagonism (e.g., unexpected changes in cell viability, morphology, or signaling pathways). Could this be an off-target effect?
-
Possible Cause & Troubleshooting Steps:
-
Concentration-Dependence: High concentrations of any compound are more likely to induce off-target effects.
-
Action: Perform a dose-response curve for the observed effect. If the effect only occurs at concentrations significantly higher than the Ki for the A3 receptor, it may be an off-target effect.
-
-
Use a Structurally Different A3 Antagonist: To confirm that the observed effect is mediated by the A3 receptor, use another selective A3 antagonist with a different chemical scaffold.
-
Action: If the second antagonist reproduces the effect, it is likely an on-target effect. If not, the effect observed with this compound may be off-target.
-
-
Rescue Experiment with an A3 Agonist: An on-target antagonist effect should be surmountable by an agonist.
-
Action: Pre-treat cells with this compound, then add a selective A3 agonist (e.g., IB-MECA). If the agonist can reverse the observed phenotype, it is likely an on-target effect.
-
-
Control for Inverse Agonism: this compound is an inverse agonist. The observed effect might be due to a reduction in the basal activity of the A3 receptor.
-
Action: Use a neutral A3 antagonist as a control. If the neutral antagonist does not produce the same effect, the phenotype observed with this compound is likely due to its inverse agonist properties.
-
-
Issue 2: High Background Signal in Functional Assays (e.g., cAMP, GTPγS)
-
Question: I am having difficulty detecting a clear signal window for A3 receptor inhibition in my functional assay. What could be the cause?
-
Possible Cause & Troubleshooting Steps:
-
Low Receptor Expression: The cell line may not express a sufficient number of A3 receptors.
-
Action: Verify A3 receptor expression using qPCR or a validated antibody. Consider using a cell line with higher or induced expression.
-
-
Suboptimal Assay Conditions: The assay conditions may not be optimized for detecting A3 receptor activity.
-
Action: Optimize agonist concentration (typically EC80 for antagonist assays), incubation times, and buffer components.
-
-
Constitutive Receptor Activity: The basal activity of the A3 receptor in your cell system might be low, making it difficult to observe the effect of an inverse agonist.
-
Action: To measure the effect of an inverse agonist, a system with some level of constitutive activity is required.[4] If no basal activity is present, you will only be able to measure its antagonist properties in the presence of an agonist.
-
-
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
1. Radioligand Binding Assay for Adenosine A3 Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).
-
Non-specific binding control: 10 µM NECA (a non-selective adenosine receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
This compound serial dilutions.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes (20-40 µg protein/well), varying concentrations of this compound, and a fixed concentration of [¹²⁵I]I-AB-MECA (e.g., 0.5 nM).
-
For non-specific binding, add 10 µM NECA instead of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in assay buffer.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay for A3 Receptor Inverse Agonism
-
Objective: To measure the ability of this compound to decrease the basal G-protein activation of the A3 receptor.
-
Materials:
-
Cell membranes from cells expressing the human A3AR.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
This compound serial dilutions.
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound in assay buffer for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters using a scintillation counter.
-
A decrease in basal [³⁵S]GTPγS binding in the presence of this compound indicates inverse agonism.[5]
-
3. cAMP Accumulation Assay for A3 Receptor Function
-
Objective: To assess the functional antagonism of this compound against an A3 agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the human A3AR.
-
Forskolin (to stimulate adenylyl cyclase).
-
A selective A3AR agonist (e.g., IB-MECA).
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of the A3 agonist (e.g., EC80 of IB-MECA) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
This compound should reverse the agonist-induced decrease in forskolin-stimulated cAMP levels in a dose-dependent manner.
-
Visualizations
Caption: A3 receptor Gαi-coupled signaling pathway and points of intervention for agonists and this compound.
Caption: Logical workflow for troubleshooting potential off-target effects of this compound in cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. PSB 10 hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with PSB-10 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-10 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the human adenosine A3 receptor (A3AR).[1][2] It also exhibits inverse agonist activity in certain experimental systems, meaning it can reduce the basal activity of the A3AR in the absence of an agonist.[1][3][4] Its high selectivity makes it a valuable tool for studying the physiological and pathological roles of the A3AR.
Q2: What are the key binding affinities and potencies of this compound?
The reported binding affinities (Ki) and potencies (IC50/EC50) of this compound can vary depending on the experimental conditions and assay format. Below is a summary of reported values for the human A3 adenosine receptor.
| Parameter | Reported Value (nM) | Assay Conditions | Reference |
| Ki | 0.44 | Radioligand binding assay | [1][2] |
| IC50 | 4 | [35S]GTPγS binding assay (inverse agonism) | [1] |
| EC50 | Varies | β-arrestin 2 recruitment assay (inverse agonism) | [3][4] |
| Antagonism | Observed | miniGαi recruitment assay | [3][4] |
Q3: How should I store and prepare stock solutions of this compound?
For optimal stability, this compound should be stored as a solid at -20°C, desiccated. For experimental use, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) or ethanol.[5] Prepare fresh dilutions in aqueous buffer for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Inconsistent Results
One of the most common challenges researchers face with this compound is inconsistent experimental outcomes. This is often due to its dual nature as both an antagonist and an inverse agonist, with the observed effect being highly dependent on the specific experimental setup.[3][4]
Q4: My results with this compound are variable. Sometimes it behaves as an antagonist, and other times as an inverse agonist. Why is this happening?
This is a key feature of PSB-10 and other compounds acting on constitutively active G protein-coupled receptors (GPCRs) like the A3AR. The observed functional outcome depends on the specific signaling pathway being measured and the level of basal (constitutive) activity of the receptor in your experimental system.
-
Antagonism is observed when PSB-10 blocks the effect of an agonist. This is typically seen in assays where the basal signal is low or when the assay is not sensitive to changes in constitutive activity. For example, in a miniGαi recruitment assay, PSB-10 has been shown to act as a neutral antagonist.[3][4]
-
Inverse agonism is observed when PSB-10 reduces the basal activity of the A3AR. This requires an assay system with a measurable level of constitutive receptor activity. For instance, PSB-10 demonstrates inverse agonism in β-arrestin 2 recruitment and some cAMP assays.[3][4]
Troubleshooting Flowchart for Inconsistent Activity
Caption: Troubleshooting logic for inconsistent PSB-10 activity.
Q5: I am not observing any effect of this compound in my in vivo study. What could be the reason?
Several factors can contribute to a lack of efficacy in in vivo experiments:
-
Dose Selection: The dose of PSB-10 may be insufficient to achieve the necessary receptor occupancy. Dose-response studies are crucial to determine the optimal dose for your specific animal model and disease state.
-
Pharmacokinetics: The pharmacokinetic properties of PSB-10, such as absorption, distribution, metabolism, and excretion, may limit its exposure at the target site. Consider alternative routes of administration or formulation strategies to improve bioavailability.
-
Species Differences: The affinity of PSB-10 for the A3AR can differ between species. It has a significantly lower affinity for the rat A3AR compared to the human receptor. Ensure that the chosen animal model has an A3AR that is sensitive to PSB-10.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro cAMP Accumulation Assay for Inverse Agonism
This protocol is designed to measure the ability of this compound to increase cAMP levels by inhibiting the constitutive activity of the A3AR.
Materials:
-
HEK293 cells stably expressing the human A3AR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (positive control)
-
A3AR agonist (e.g., NECA)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed HEK293-hA3AR cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of forskolin and the A3AR agonist.
-
Assay:
-
For inverse agonism: Add the diluted this compound to the cells and incubate for 30 minutes at room temperature.
-
For antagonism: Pre-incubate the cells with this compound for 15-30 minutes, then add the A3AR agonist at its EC80 concentration.
-
-
cAMP Measurement: Following incubation, lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (for inverse agonism) or IC50 (for antagonism).
Experimental Workflow for cAMP Assay
Caption: Workflow for in vitro cAMP accumulation assay.
In Vivo Assessment of Antinociceptive Effects in Mice
This protocol is adapted from studies demonstrating the in vivo effects of A3AR ligands and can be used to assess the antagonist properties of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
A3AR agonist (e.g., Cl-IB-MECA)
-
Hot plate apparatus
Procedure:
-
Acclimatization: Acclimatize the mice to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline nociceptive threshold for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Drug Administration:
-
To assess the effect of PSB-10 alone, administer it via intraperitoneal (i.p.) injection at the desired doses.
-
To assess its antagonist activity, administer PSB-10 (e.g., 1 mg/kg, i.p.) 15 minutes prior to the administration of an A3AR agonist (e.g., Cl-IB-MECA, 0.1 mg/kg, i.p.).
-
-
Nociceptive Testing: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the mice on the hot plate and record the response latency.
-
Data Analysis: Express the data as the mean latency ± SEM for each treatment group. Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test).
Signaling Pathways
The A3 adenosine receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, it can also couple to other G proteins and activate alternative signaling pathways, such as the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. Furthermore, upon activation, the A3AR can recruit β-arrestins, which mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.
A3 Adenosine Receptor Signaling Pathways
References
- 1. PSB-10 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
Improving the stability of PSB-10 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of PSB-10 hydrochloride in solution. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR).[1] It functions as an inverse agonist, meaning it not only blocks the receptor but also reduces its basal activity.[1][2] This mechanism is crucial for its potential therapeutic effects, which are being explored in various research areas.
Q2: What are the recommended solvents and storage conditions for solid this compound?
For solid this compound, it is recommended to store it desiccated at +4°C for short-term storage and at -20°C for long-term storage to ensure its stability. The compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1]
Q3: How should I prepare stock solutions of this compound?
It is advisable to prepare stock solutions in high-purity DMSO or ethanol.[1] For a 25 mM stock solution in DMSO, you can dissolve 10.88 mg of this compound (MW: 435.14 g/mol ) in 1 mL of DMSO. For a 10 mM stock solution in ethanol, dissolve 4.35 mg in 1 mL of ethanol.[1] It is recommended to prepare fresh solutions for experiments. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What factors can influence the stability of this compound in solution?
While specific stability data for this compound in solution is limited, the stability of related purine derivatives can be affected by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can promote the degradation of purine-like structures. A near-neutral pH is generally preferred for stability.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Solutions should be kept cool and stored at low temperatures.
-
Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of photosensitive compounds.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the this compound solution upon dilution in aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit. DMSO and ethanol are good solubilizing agents, but the compound's solubility can decrease significantly when diluted into an aqueous buffer.
-
Solution:
-
Decrease the final concentration of this compound in your assay.
-
Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system (typically <0.5-1%).
-
Prepare a fresh, lower concentration stock solution.
-
Consider using a solubilizing agent, though compatibility with your experimental setup must be verified.
-
Issue 2: Loss of compound activity or inconsistent results over time with a prepared solution.
-
Possible Cause: The this compound in your solution may be degrading. This could be due to improper storage conditions, such as exposure to light, elevated temperatures, or non-optimal pH of the buffer.
-
Solution:
-
Storage: Store stock solutions in amber or foil-wrapped vials at -20°C or -80°C.[3] For working solutions in aqueous buffers, it is best to prepare them fresh on the day of the experiment.
-
pH Control: Use a stable buffer system to maintain a physiological pH (e.g., pH 7.2-7.4) for your working solutions.[4][5]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated temperature changes.[3]
-
Check for Contamination: Microbial contamination can also lead to degradation. Ensure sterile handling techniques when preparing and using solutions.
-
Quantitative Data on Solution Stability
| Condition | Solvent/Buffer | Temperature | Light Condition | Expected Stability | Recommendations |
| Short-term | DMSO / Ethanol | Room Temperature | Ambient Light | Moderate | Prepare fresh. If stored, keep in a sealed, dark container. |
| Long-term | DMSO / Ethanol | -20°C or -80°C | Dark | High | Aliquot in single-use vials to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer (e.g., PBS, pH 7.4) | Room Temperature | Ambient Light | Low to Moderate | Prepare fresh immediately before use. |
| Working Solution | Aqueous Buffer (e.g., PBS, pH 7.4) | 2-8°C | Dark | Moderate | Use within the same day. |
| Acidic Conditions | pH < 4 | Room Temperature | Dark | Low | Avoid prolonged exposure to acidic conditions. |
| Alkaline Conditions | pH > 9 | Room Temperature | Dark | Low | Avoid prolonged exposure to alkaline conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound accurately. For a 10 mM stock solution, this would be 4.35 mg per mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution, but avoid excessive heat.
-
For long-term storage, dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes and store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. The extent of degradation can be quantified using a stability-indicating HPLC method.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber or a light source with controlled UV and visible output
-
HPLC system with a UV detector
-
-
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dilute the this compound stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the same final concentration. Incubate under the same conditions as the acid hydrolysis samples.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep the sample at room temperature for a specified time.
-
Thermal Degradation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 DMSO:water). Incubate at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Visualizations
Caption: Adenosine A3 Receptor Signaling Pathway Antagonized by PSB-10.
Caption: Workflow for a Forced Degradation Study of this compound.
References
- 1. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. 2-Phenylimidazo[2,1-i]purin-5-ones: Structure–Activity Relationships and Characterization of Potent and Selective Inverse Agonists at Human A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Preparation of PBS Solution [protocols.io]
Technical Support Center: Optimizing PSB-10 Hydrochloride Experiments
Welcome to the technical support center for PSB-10 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues in experiments involving this potent and selective A3 adenosine receptor antagonist/inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the human adenosine A3 receptor (A3AR).[1] It acts as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1] Its high selectivity makes it a valuable tool for studying the specific roles of the A3AR in various physiological and pathological processes.
Q2: What are the key binding affinities of this compound?
This compound exhibits sub-nanomolar affinity for the human A3AR, with significantly lower affinity for other adenosine receptor subtypes, demonstrating its high selectivity. The binding affinities can vary slightly depending on the experimental conditions and cell lines used.
Q3: What are the common sources of variability in experiments using this compound?
Several factors can contribute to variability in experiments with this compound:
-
Species Differences: PSB-10 shows significantly lower affinity for the rat A3 receptor compared to the human receptor.[2] This is a critical consideration when translating results from animal models to human systems.
-
Compound Solubility and Stability: Like many xanthine derivatives, PSB-10 has low aqueous solubility.[2] Improper dissolution or precipitation during an experiment can lead to inconsistent concentrations and variable results. Stock solutions are typically prepared in DMSO or ethanol.[2]
-
Cell Line and Receptor Expression Levels: The level of A3AR expression in the chosen cell line can impact the magnitude of the observed response. Inconsistent cell passage numbers and culture conditions can also introduce variability.
-
Assay Conditions: Variations in buffer composition, pH, temperature, and incubation times can all affect the binding and functional activity of PSB-10.
-
Endogenous Adenosine Levels: In cell-based assays, endogenous production of adenosine can compete with PSB-10 for binding to the A3AR. It is common practice to include adenosine deaminase (ADA) in the assay buffer to degrade endogenous adenosine.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-25 mM).[2][3] For some applications, ethanol can also be used.[2] To enhance solubility, gentle warming (e.g., to 37°C) and sonication may be employed.[3] Stock solutions should be stored at -20°C or -80°C to ensure stability. It is recommended to prepare fresh dilutions in aqueous buffer for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of this compound for various adenosine receptor subtypes.
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |
| A3 | Human | Radioligand Binding | [3H]NECA | 0.43 - 0.44 | [1] | |
| A3 | Rat | Radioligand Binding | >17,000 | [2] | ||
| A1 | Human | Radioligand Binding | 1,700 - 4,100 | [1] | ||
| A1 | Rat | Radioligand Binding | 805 | |||
| A2A | Human | Radioligand Binding | 2,700 - 3,300 | [1] | ||
| A2A | Rat | Radioligand Binding | 6,040 | |||
| A2B | Human | Radioligand Binding | 30,000 | [1] | ||
| A3 | Human | [35S]GTPγS Binding | 4 | [2] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experiments with this compound.
Radioligand Binding Assays
Issue: High Non-Specific Binding
-
Possible Cause: The radioligand is binding to non-receptor components like lipids or the filter membrane.
-
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions. Pre-soaking filters in a solution of polyethyleneimine (PEI) can also help.
-
Optimize Washing Steps: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Reduce Membrane Protein Concentration: Titrate the amount of membrane protein to the lowest concentration that provides a robust specific binding signal.
-
Issue: Low or No Specific Binding
-
Possible Cause: The receptor may be degraded, inactive, or present at very low levels. The radioligand may have low specific activity or has degraded.
-
Troubleshooting Steps:
-
Confirm Receptor Presence and Integrity: Perform a Western blot to verify the presence and integrity of the A3AR in your membrane preparation.
-
Check Radioligand Quality: Ensure the radioligand has not exceeded its expiration date and has been stored correctly.
-
Optimize Incubation Time: Ensure the incubation time is sufficient to reach equilibrium. This should be determined experimentally.
-
Verify Assay Buffer Composition: Confirm that the pH and ionic strength of the buffer are optimal for receptor binding.
-
cAMP Assays
Issue: Inverse Agonist (PSB-10) Does Not Show an Expected Increase in cAMP Levels
-
Possible Cause: The basal activity of the A3AR in your cell system is too low to detect a decrease upon addition of an inverse agonist.
-
Troubleshooting Steps:
-
Use a System with Constitutive Activity: Some cell lines may exhibit higher basal A3AR activity. Consider screening different cell lines or using a system where the receptor is known to be constitutively active.
-
Co-stimulation with Forskolin: To measure the inhibitory effect of A3AR activation (and its reversal by an inverse agonist), stimulate adenylyl cyclase with forskolin. The inverse agonist should then produce a further increase in cAMP levels compared to forskolin alone.
-
Optimize Cell Density: The number of cells per well can impact the overall cAMP signal. Titrate the cell density to find the optimal window for your assay.
-
Include a Phosphodiesterase (PDE) Inhibitor: Add a PDE inhibitor, such as IBMX, to the assay buffer to prevent the degradation of cAMP and enhance the signal window.
-
Issue: High Variability Between Replicates
-
Possible Cause: Inconsistent cell numbers, uneven plating, or issues with reagent dispensing.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before plating to ensure a uniform cell density in each well.
-
Calibrate Pipettes: Ensure all pipettes used for dispensing cells and reagents are properly calibrated.
-
Optimize Incubation Conditions: Maintain consistent temperature and CO2 levels during cell culture and the assay itself.
-
[35S]GTPγS Binding Assays
Issue: Low Signal-to-Noise Ratio
-
Possible Cause: The GTPγS assay is generally more robust for Gi-coupled receptors like A3AR, but a low signal can still occur due to suboptimal assay conditions.
-
Troubleshooting Steps:
-
Optimize GDP Concentration: The concentration of GDP is critical. Higher concentrations are often required for Gi/o-coupled receptors. Titrate GDP to find the optimal concentration for your system.
-
Optimize Mg2+ and Na+ Concentrations: Both cations are important for G protein coupling. Titrate their concentrations to maximize the agonist-stimulated signal over basal.
-
Use an Antibody Capture Assay: For receptors with low expression or weak coupling, an antibody capture scintillation proximity assay (SPA) can improve the signal by specifically capturing the activated Gα subunit.
-
Issue: High Basal [35S]GTPγS Binding
-
Possible Cause: High constitutive activity of the receptor or the presence of endogenous agonists.
-
Troubleshooting Steps:
-
Include Adenosine Deaminase (ADA): Add ADA to the assay buffer to remove any endogenous adenosine that might be activating the receptor.
-
Adjust NaCl Concentration: Lowering the NaCl concentration can sometimes reduce constitutive activity.
-
Confirm Inverse Agonist Activity: A true inverse agonist like PSB-10 should decrease this basal binding, which can be a useful control.
-
Experimental Protocols
Radioligand Displacement Assay for A3AR
This protocol is designed to determine the binding affinity (Ki) of this compound by its ability to displace a known radiolabeled A3AR ligand.
Materials:
-
Cell membranes expressing the human A3AR
-
Radioligand (e.g., [125I]I-AB-MECA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0
-
Adenosine Deaminase (ADA)
-
Non-specific binding control (e.g., 100 µM NECA)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Thaw the A3AR-expressing cell membranes on ice. Resuspend the membranes in ice-cold assay buffer and determine the protein concentration. Dilute the membranes to the desired final concentration in assay buffer. Add ADA to a final concentration of 2 U/mL and incubate for 30 minutes at 37°C to degrade endogenous adenosine.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand.
-
Non-Specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand.
-
-
Initiate Reaction: Add 100 µL of the prepared membrane suspension to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PSB-10 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inverse Agonist cAMP Assay for A3AR
This protocol measures the ability of this compound to increase cAMP levels by inhibiting the constitutive activity of the A3AR.
Materials:
-
HEK293 cells stably expressing the human A3AR
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
Stimulation Buffer: HBSS with 5 mM HEPES and 0.1% BSA
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Plating: Seed the A3AR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: The day of the experiment, aspirate the culture medium and pre-incubate the cells with stimulation buffer containing IBMX (e.g., 500 µM) for 20-30 minutes at room temperature.
-
Compound Addition: Add varying concentrations of this compound to the wells. For antagonist mode, also include wells with a fixed concentration of an A3AR agonist (e.g., NECA).
-
Forskolin Stimulation (Optional but Recommended): To amplify the signal window for an inhibitory receptor, add a submaximal concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PSB-10 concentration. For inverse agonist activity, you should observe a concentration-dependent increase in cAMP levels.
[35S]GTPγS Binding Assay for A3AR Inverse Agonism
This functional assay measures the ability of this compound to decrease the basal level of [35S]GTPγS binding to G proteins coupled to the A3AR.
Materials:
-
Cell membranes expressing the human A3AR
-
[35S]GTPγS
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Adenosine Deaminase (ADA)
-
96-well filter plates or SPA beads
Procedure:
-
Membrane Preparation: Prepare the membranes as described in the radioligand binding assay protocol, including treatment with ADA.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of assay buffer.
-
Inverse Agonist: 50 µL of varying concentrations of this compound.
-
Agonist Stimulation (Control): 50 µL of a saturating concentration of an A3AR agonist (e.g., NECA).
-
-
Pre-incubation: Add 100 µL of the membrane suspension to each well and pre-incubate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add 50 µL of a solution containing [35S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration ~10-100 µM) to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination and Detection:
-
Filtration Assay: Terminate the reaction by rapid filtration through GF/B filters. Wash the filters with ice-cold wash buffer and measure the radioactivity.
-
SPA: If using SPA beads, add the beads to the wells and incubate to allow for proximity-based signal generation, then count in a suitable microplate scintillation counter.
-
-
Data Analysis: Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the logarithm of the PSB-10 concentration. A concentration-dependent decrease in basal binding is indicative of inverse agonist activity.
Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: Simplified signaling pathways of the A3 adenosine receptor (A3AR).
Experimental Workflow for A3AR Antagonist Characterization
Caption: A logical workflow for the characterization of an A3AR antagonist.
References
Addressing low potency of PSB-10 hydrochloride in rat models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of PSB-10 hydrochloride in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the human adenosine A3 receptor (A3AR).[1] In some cellular systems, it has been observed to act as an inverse agonist.[2][3] Its high affinity for the human A3AR makes it a valuable tool for studying the role of this receptor in human-based assays.
Q2: We are observing very low potency of this compound in our rat model. Is this expected?
A2: Yes, this is an expected finding. There is a significant species-dependent variation in the binding affinity of this compound to the adenosine A3 receptor. It is potent at the human A3AR but has a very low affinity for the rat A3AR.[4] This substantial difference in affinity is the primary reason for its low potency in rat experimental models.
Q3: What is the difference in binding affinity of this compound between human and rat A3 adenosine receptors?
A3: this compound exhibits a subnanomolar affinity for the human A3 adenosine receptor, with a reported Ki value of approximately 0.44 nM. In stark contrast, its affinity for the rat A3 adenosine receptor is significantly lower, with a Ki value greater than 17,000 nM.[5][6] This represents a difference of over 38,000-fold.
Q4: Are there recommended alternative compounds to this compound for studying A3 adenosine receptor antagonism in rats?
A4: Yes, for studies in rats, it is crucial to use an antagonist that is potent at the rat A3 adenosine receptor. Two such alternatives are MRS 1523 and DPTN. MRS 1523 has a Ki of 113 nM for the rat A3 receptor.[1][2][5][6] DPTN is also a potent antagonist for the rat A3 receptor with a Ki of 8.53 nM.[4][7]
Troubleshooting Guide
Issue: Observed in vivo efficacy of this compound in our rat model is significantly lower than expected based on in vitro human cell line data.
This is the most common issue encountered and is directly attributable to the species difference in receptor affinity.
Root Cause Analysis and Solutions
1. Primary Cause: Species-Specific Receptor Affinity
-
Explanation: The molecular structure of the rat A3 adenosine receptor differs from the human counterpart, leading to a much weaker binding of this compound.
-
Solution: The most effective solution is to switch to an A3 adenosine receptor antagonist that has been validated for potency in rats.
-
Recommendation: Consider using MRS 1523 or DPTN for your studies in rat models.
-
2. Experimental Design and Protocol Considerations
If you must proceed with PSB-10 for preliminary or comparative studies, or are applying these principles to a new compound, consider the following:
-
Dose Escalation: Due to the low affinity, significantly higher doses of this compound would be required to occupy a substantial fraction of rat A3 adenosine receptors. However, this approach is often limited by solubility and potential off-target effects at high concentrations.
-
Pharmacokinetics: A lack of efficacy could also be related to poor pharmacokinetic properties in rats, such as rapid metabolism or low bioavailability. It is advisable to conduct pharmacokinetic studies to determine the plasma and tissue concentrations of the compound.
-
Route of Administration: Ensure the chosen route of administration (e.g., intraperitoneal, oral, intravenous) is appropriate for the compound's properties and allows for sufficient exposure at the target site.
-
Vehicle and Formulation: The vehicle used to dissolve and administer this compound should be well-tolerated and ensure the compound remains in solution. If solubility is an issue, consider alternative formulations.
Data Presentation
Table 1: Comparison of Binding Affinities (Ki) of A3 Adenosine Receptor Antagonists
| Compound | Human A3AR (nM) | Rat A3AR (nM) | Mouse A3AR (nM) | Reference(s) |
| PSB-10 | 0.44 | >10,000 | >10,000 | [4] |
| MRS 1523 | 18.9 - 43.9 | 113 - 216 | 349 | [1][2][4][5][6] |
| DPTN | 1.65 | 8.53 | 9.61 | [4][7] |
Experimental Protocols
While detailed protocols for this compound in rats are scarce due to its low potency, a general methodology for an in vivo efficacy study is provided below. This protocol should be adapted for a more suitable compound like MRS 1523 or DPTN.
General Protocol for in vivo Efficacy Study in a Rat Model of [Relevant Disease]
-
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Specify age, weight, and sex.
-
Induce the disease model (e.g., inflammation, neuropathic pain) according to established and approved protocols.
-
-
Compound Preparation and Administration:
-
Vehicle Selection: Select a vehicle that ensures solubility and is well-tolerated (e.g., saline, DMSO/saline mixture, cyclodextrin-based formulation).
-
Dosing: Based on preliminary dose-ranging studies, select at least three doses (low, medium, high) of the test compound (e.g., MRS 1523). Include a vehicle control group.
-
Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection).
-
-
Efficacy Assessment:
-
Define primary and secondary endpoints relevant to the disease model (e.g., paw withdrawal threshold in a pain model, inflammatory markers in a sepsis model).
-
Measure endpoints at predetermined time points after compound administration.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Recommended):
-
Collect blood samples at various time points to determine the plasma concentration of the compound.
-
If possible, collect target tissue to assess target engagement (e.g., receptor occupancy).
-
Visualizations
Caption: Species difference in PSB-10 affinity.
Caption: Troubleshooting low potency of PSB-10.
Caption: A3 adenosine receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. usbio.net [usbio.net]
- 7. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for PSB-10 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with PSB-10 hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), with a Ki value of 0.44 nM. It displays over 800-fold selectivity for the human A3AR over other adenosine receptor subtypes. In some cellular systems, it has been observed to act as an inverse agonist.
Q2: What is the recommended dosage for in vivo studies in mice?
A2: The recommended dosage of this compound in mice is between 50-100 mg/kg, administered via intraperitoneal (i.p.) injection.[1] This dosage has been shown to produce thermal hyperalgesia in mice.[1]
Q3: What are the solubility characteristics of this compound?
A3: this compound is soluble in DMSO at a concentration of up to 25 mM and in ethanol at up to 10 mM. For in vivo preparations, it is common to first dissolve the compound in an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle.
Q4: How should I store this compound?
A4: this compound powder should be stored desiccated at 4°C for short-term storage and at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for several months. It is recommended to prepare fresh working solutions for in vivo administration on the day of the experiment.
Q5: Are there any known side effects of this compound in mice?
A5: Studies on mice lacking the A3 adenosine receptor, which mimics the effect of an antagonist like PSB-10, have shown potential side effects such as increased locomotion and decreased nociception. Additionally, there is evidence suggesting that genetic suppression of A3AR function could increase vulnerability to neurodegeneration in response to hypoxia. Researchers should be mindful of these potential effects when designing and interpreting their studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution with aqueous vehicle. | The aqueous solubility of this compound is low. The final concentration of the compound in the injection vehicle may be too high. The final percentage of DMSO may be too low to maintain solubility. | 1. Increase the proportion of co-solvent: Prepare the final injection vehicle with a higher percentage of DMSO (up to 10% v/v) or consider using other co-solvents like PEG400 or Tween 80 in combination with DMSO and saline. 2. Gentle warming and sonication: After dilution, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. 3. Prepare a more dilute solution: If possible, decrease the final concentration of this compound in the injection. |
| Adverse reactions in animals immediately after injection (e.g., irritation, distress). | The concentration of DMSO in the injection vehicle may be too high, causing local irritation or toxicity. The injection volume may be too large. | 1. Reduce DMSO concentration: Aim for the lowest possible concentration of DMSO in the final injection vehicle, ideally below 10% v/v. 2. Administer a smaller volume: Ensure the injection volume is appropriate for the size of the animal (typically 5-10 mL/kg for intraperitoneal injections in mice). 3. Run a vehicle control group: Always include a control group that receives only the vehicle to distinguish between vehicle effects and compound effects. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock or working solution. Improper preparation of the injection solution. Variability in animal administration. | 1. Ensure proper storage: Store the solid compound and stock solutions as recommended. Avoid repeated freeze-thaw cycles of the stock solution. 2. Prepare fresh working solutions: Prepare the final injection solution fresh on the day of the experiment. 3. Standardize administration technique: Ensure consistent and accurate intraperitoneal injection technique across all animals. |
| Difficulty dissolving the compound in DMSO. | The compound may require assistance to fully dissolve. | Gently warm the solution at 37°C and use an ultrasonic bath for a short period. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | 25 mM | Generic supplier data |
| Solubility in Ethanol | 10 mM | Generic supplier data |
| Storage of Solid | Desiccate at 4°C (short-term), -20°C (long-term) | Generic supplier data |
| Storage of Stock Solution (in DMSO) | -20°C for several months | Generic supplier data |
Table 2: In Vivo Study Parameters for this compound in Mice
| Parameter | Value | Source |
| Animal Model | Mice | [1] |
| Dosage Range | 50-100 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Reported In Vivo Effect | Thermal Hyperalgesia | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
1. Materials:
- This compound powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
- (Optional) Polyethylene glycol 400 (PEG400) or Tween 80
- Sterile microcentrifuge tubes
- Sterile syringes and needles
2. Preparation of Stock Solution (e.g., 25 mM in DMSO):
- Calculate the required amount of this compound and DMSO to prepare the desired stock solution concentration.
- Under sterile conditions, add the calculated volume of DMSO to the accurately weighed this compound powder in a sterile microcentrifuge tube.
- Vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Working Injection Solution (Example for a 50 mg/kg dose):
- Calculation:
- Assume a mouse weighs 20 g (0.02 kg).
- Dose = 50 mg/kg * 0.02 kg = 1 mg of this compound per mouse.
- Assume an injection volume of 100 µL (0.1 mL) per mouse.
- Required concentration of working solution = 1 mg / 0.1 mL = 10 mg/mL.
- Vehicle Composition (Example: 10% DMSO in saline):
- For a final volume of 1 mL of working solution, you will need 100 µL of DMSO and 900 µL of sterile saline.
- Preparation:
- Based on the required concentration (10 mg/mL), calculate the volume of the DMSO stock solution needed.
- In a sterile tube, add the calculated volume of the this compound DMSO stock solution.
- Add the remaining volume of DMSO (if necessary to reach 10% of the final volume).
- Slowly add the sterile saline while vortexing to make up the final volume.
- Visually inspect the solution for any precipitation. If precipitation occurs, refer to the troubleshooting guide.
- This working solution should be prepared fresh on the day of the experiment.
4. Administration:
- Administer the prepared solution intraperitoneally to the mice at the calculated volume.
- Always include a vehicle control group that receives an injection of the same vehicle composition without the this compound.
Visualizations
Caption: Experimental workflow for this compound in vivo studies.
Caption: Simplified signaling pathway of this compound as an A3AR antagonist.
Caption: Troubleshooting decision tree for this compound experiments.
References
Avoiding precipitation of PSB-10 hydrochloride in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information for handling PSB-10 hydrochloride in aqueous buffers to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a potent and highly selective antagonist for the human adenosine A3 receptor (hA3AR).[1][2][3][4] Its molecular weight is 435.14 g/mol .[1][2] Published solubility data indicates that this compound is soluble in organic solvents like DMSO (up to 25 mM or 10.88 mg/mL) and ethanol (up to 10 mM or 4.35 mg/mL).[1][4] Information regarding its solubility in aqueous buffers is limited.
Q2: Why does my this compound precipitate when I dilute it in an aqueous buffer?
A2: this compound is the salt of a likely weakly basic parent compound. In aqueous solutions, the hydrochloride salt can dissociate. If the pH of the buffer is near or above the pKa of the compound, the equilibrium will shift towards the unprotonated "free base" form. This free base is often significantly less soluble in water than the hydrochloride salt, leading to precipitation.[5][6]
Q3: How can I prevent this compound from precipitating in my aqueous buffer?
A3: The key to preventing precipitation is to maintain the pH of the solution well below the pKa of this compound, ensuring it remains in its more soluble, protonated form. Using a buffer with a sufficiently acidic pH is crucial.
Q4: What type of buffer should I use for this compound?
Q5: How should I prepare my working solutions of this compound in an aqueous buffer?
A5: It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO.[1][4] This stock solution can then be serially diluted into your acidic aqueous buffer to the final desired concentration immediately before use. This method helps to avoid shocking the compound with a rapid change in solvent polarity and pH, which can induce precipitation.
Q6: How should I store solutions of this compound?
A6: For long-term storage, it is recommended to store this compound as a solid, desiccated at +4°C.[1] Stock solutions in organic solvents like DMSO can typically be stored at -20°C for several months.[4] Aqueous solutions are generally not recommended for long-term storage due to the risk of precipitation and potential degradation. It is always best to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The pH of the aqueous buffer is too high (close to or above the pKa of PSB-10), causing the conversion of the soluble hydrochloride salt to the insoluble free base. | - Use a buffer with a lower pH (e.g., pH 3-5).- Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if permissible for your experiment. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The buffer capacity is insufficient to maintain the acidic pH, leading to a gradual pH increase and subsequent precipitation of the free base. | - Prepare fresh solutions immediately before use.- Use a buffer with a higher buffering capacity.- Store the solution at a lower temperature (2-8°C) for short-term storage to slow down precipitation kinetics, but always visually inspect for any precipitation before use.[5] |
| Inconsistent experimental results. | This could be due to partial precipitation of the compound, leading to a lower effective concentration in your assay. | - Visually inspect all solutions for any signs of precipitation before each use.- If any cloudiness or solid particles are observed, do not use the solution.- Re-prepare the solution using the recommended procedures, ensuring the pH of the buffer is appropriate. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in organic solvents. The aqueous solubility is highly dependent on the pH of the buffer.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 25 | 10.88 | [1][4] |
| Ethanol | 10 | 4.35 | [1][4] |
| Aqueous Buffer | pH-Dependent | pH-Dependent | General Principle |
Note on Aqueous Solubility: For hydrochloride salts of weak bases, solubility decreases as the pH increases towards the pKa of the compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. Warming the solution to 37°C can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Preparing Working Solutions in an Aqueous Buffer
-
Buffer Preparation: Prepare an aqueous buffer with a pH in the acidic range (e.g., a 50 mM citrate buffer at pH 4.0). Ensure the buffer components are fully dissolved and the pH is accurately adjusted.
-
Dilution: Immediately before the experiment, perform a serial dilution of the DMSO stock solution into the prepared acidic aqueous buffer to reach the final desired concentration.
-
Mixing: Gently mix the solution after each dilution step.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used.
Visualizations
Caption: Relationship between pH, pKa, and the solubility of this compound.
Caption: Workflow for selecting an appropriate aqueous buffer for this compound.
Caption: Troubleshooting flowchart for addressing precipitation issues with this compound.
References
- 1. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. DSpace [helda.helsinki.fi]
- 6. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling PSB-10 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PSB-10 hydrochloride, alongside detailed troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Storage Recommendations:
| Condition | Temperature | Details |
| Solid Form | Desiccate at +4°C or -20°C | Long-term storage should be in a tightly sealed container, protected from light and moisture.[1][2] |
| Stock Solutions | -20°C or -80°C | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Solutions in DMSO and ethanol can be stored for several months at these temperatures. |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound in solid or solution form.
-
Weighing: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Solution Preparation: this compound is soluble in DMSO (up to 25 mM) and ethanol (up to 10 mM).[1][2] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Sonication can aid in dissolution.
-
Aqueous Solution Stability: The stability of this compound in aqueous solutions can be pH-dependent. It is advisable to prepare fresh aqueous solutions for each experiment or assess their stability under specific experimental conditions if stored.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the use of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored desiccated at either +4°C or -20°C.[1][2] Stock solutions, typically in DMSO or ethanol, should be stored at -20°C or -80°C.
Q2: How do I dissolve this compound for my experiments?
A2: this compound is soluble in DMSO up to 25 mM and in ethanol up to 10 mM.[1][2] To prepare aqueous solutions, first, dissolve the compound in a small volume of DMSO and then perform a serial dilution in your aqueous experimental buffer.
Q3: I'm observing unexpected agonist-like effects with this compound in my assay. What could be the reason?
A3: this compound has been reported to act as an inverse agonist in some assay systems, such as [³⁵S]GTPγS binding assays.[1][2] This means it can decrease the basal activity of the A3 adenosine receptor. Depending on your assay and the level of constitutive receptor activity, this could be misinterpreted as an agonist effect if the baseline is not properly established. It is crucial to include appropriate controls to determine the basal signaling of your system.
Q4: My results with this compound are inconsistent. What are the potential causes?
A4: Inconsistent results can stem from several factors:
-
Improper Storage: Degradation of the compound due to incorrect storage can lead to variability. Ensure the compound is stored as recommended.
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid degradation from multiple freeze-thaw cycles.
-
Solubility Issues: Poor solubility in aqueous buffers can lead to inaccurate concentrations. Ensure complete dissolution when preparing working solutions.
-
pH Sensitivity: The stability of the compound in your assay buffer may be pH-dependent.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Potency or No Effect | Compound Degradation: Improper storage or handling. | Verify storage conditions and prepare fresh stock solutions. |
| Incorrect Concentration: Errors in dilution or poor solubility. | Re-calculate dilutions and ensure complete dissolution, using sonication if necessary. | |
| Low Receptor Expression: The target cell line may have low levels of the A3 adenosine receptor. | Confirm A3AR expression using techniques like qPCR or Western blot. Consider using a cell line with higher or induced expression. | |
| High Background Signal | Constitutive Receptor Activity: Some cell lines may exhibit high basal A3AR activity. | Characterize the basal activity of your system. The inverse agonist properties of this compound may be useful in this context. |
| Non-Specific Binding: The compound may be binding to other sites at high concentrations. | Perform competition binding assays with a known A3AR ligand to confirm specific binding. | |
| Precipitation in Assay Medium | Poor Aqueous Solubility: Exceeding the solubility limit in the final assay buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution, ensuring it does not exceed a concentration that affects your assay (typically <0.5%). |
Experimental Protocols
Radioligand Binding Assay for A3 Adenosine Receptor
This protocol is designed to determine the binding affinity of this compound for the human A3 adenosine receptor (A3AR).
Materials:
-
Cell membranes from a cell line expressing human A3AR (e.g., HEK293 or CHO cells)
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM NECA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a dilution series of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the this compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound using competitive binding analysis software.
cAMP Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the A3AR.
Materials:
-
A cell line expressing human A3AR (e.g., CHO-K1 or HEK293)
-
A3AR agonist (e.g., NECA or IB-MECA)
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.
-
Prepare a dilution series of this compound.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes.
-
Add the A3AR agonist at a concentration that gives a submaximal response (e.g., EC₈₀), along with forskolin (to stimulate adenylyl cyclase).
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Plot the cAMP concentration against the this compound concentration to determine the IC₅₀ value.
Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor (A3AR) signaling cascade.
Experimental Workflow: Radioligand Binding Assay```dot
Caption: Troubleshooting logic for low potency of PSB-10 HCl.
References
Validation & Comparative
Validating the Antagonist Activity of PSB-10 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSB-10 hydrochloride, a potent and selective antagonist of the human adenosine A3 receptor (A3AR), with other commercially available A3AR antagonists. The information presented herein is supported by experimental data from radioligand binding and functional assays to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to this compound
This compound is a non-xanthine derivative that acts as a highly potent and selective antagonist for the human A3 adenosine receptor.[1][2][3][4] It also exhibits inverse agonist properties in functional assays, such as [35S]GTPγS binding.[3][4] A critical consideration for researchers is the significant species-dependent variation in its activity; this compound shows high affinity for the human A3AR but is largely inactive at rodent A3ARs.[4][5][6] This guide will compare its performance against other notable A3AR antagonists: MRS1523, MRE3008F20, and VUF5574.
Comparative Antagonist Performance
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and its alternatives at human adenosine receptor subtypes. This data highlights the selectivity profile of each compound.
| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A2B Ki (nM) | Human A3 Ki (nM) | Functional Antagonism (IC50, nM) |
| This compound | 1700[1][2] | 2700[1][2] | 30000[1][2] | 0.44[1][2] | 4 ([³⁵S]GTPγS)[3][4] |
| MRS1523 | >10000 | >10000 | >10000 | 18.9[7][8][9] | N/A |
| MRE3008F20 | >10000 | >10000 | >10000 | 1.8[10] | 5 (cAMP)[10] |
| VUF5574 | N/A | N/A | N/A | 4.03[11] | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adenosine A3 receptor signaling pathway and a general workflow for validating antagonist activity.
Caption: Adenosine A3 Receptor Signaling Pathway.
Caption: Experimental Workflow for A3AR Antagonist Validation.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the antagonist activity of this compound and its alternatives.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the A3 adenosine receptor.
Materials:
-
CHO-K1 cells stably expressing the human A3 adenosine receptor (CHO-hA3R).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.26.
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Non-specific binding control: 10 µM (R)-PIA.
-
Test compounds (this compound, etc.) at various concentrations.
-
Adenosine deaminase (2 units/mL).
-
Glass fiber filters (pre-soaked in 0.3% polyethylenimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hA3R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C for 10 minutes at 43,000 x g.
-
Resuspend the resulting membrane pellet in assay buffer to a final protein concentration of 0.02 mg/mL.[12]
-
Add adenosine deaminase to the membrane suspension.[12]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane suspension, [¹²⁵I]AB-MECA (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, add 10 µM (R)-PIA instead of the test compound.
-
Incubate the plate at 37°C for 60 minutes.[12]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer containing 0.01% CHAPS.[12]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
Materials:
-
CHO-hA3R cell membranes.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
[³⁵S]GTPγS.
-
GDP.
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).
-
Test compounds (this compound, etc.) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add CHO-hA3R cell membranes, GDP (typically 10-30 µM), and the test antagonist at various concentrations.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Agonist Stimulation:
-
Add the A3AR agonist to initiate the reaction.
-
Immediately add [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Stop the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding at each antagonist concentration.
-
Plot the inhibition of agonist-stimulated binding as a function of antagonist concentration to determine the IC50 value.
-
cAMP Accumulation Assay
This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
CHO-hA3R cells.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Forskolin.
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).
-
Test compounds (this compound, etc.) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-hA3R cells and seed them into 96-well plates.
-
Allow cells to adhere and grow overnight.
-
-
Assay Protocol:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of the test antagonist for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the A3AR agonist in the presence of a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC50 value of the antagonist from this curve.
-
Conclusion
This compound is a highly potent and selective antagonist of the human A3 adenosine receptor, demonstrating sub-nanomolar affinity. Its significant species selectivity makes it an excellent tool for studies involving human or primate A3ARs, but unsuitable for most rodent models. For researchers working with rodent models, MRS1523 may be a more appropriate choice, although with lower potency compared to PSB-10's human A3AR affinity. MRE3008F20 and VUF5574 also offer high potency at the human A3AR. The choice of antagonist should be carefully considered based on the specific research question, the species being studied, and the experimental assays to be employed. The detailed protocols provided in this guide offer a starting point for the in-house validation and comparison of these and other A3AR antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 9. usbio.net [usbio.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to A3 Adenosine Receptor Antagonists: PSB-10 Hydrochloride vs. PSB-11
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent A3AR Antagonists
In the landscape of purinergic signaling research, the A3 adenosine receptor (A3AR) has emerged as a compelling target for therapeutic intervention in a range of pathologies, including inflammatory diseases, cancer, and glaucoma. The development of selective antagonists for this receptor is a key area of investigation. This guide provides a detailed comparison of two prominent A3AR antagonists, PSB-10 hydrochloride and PSB-11, presenting their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Indicators
| Feature | This compound | PSB-11 |
| Primary Target | Human A3 Adenosine Receptor (A3AR) | Human A3 Adenosine Receptor (A3AR) |
| Binding Affinity (Ki) at human A3AR | 0.44 nM | 2.3 nM |
| Selectivity Profile | Highly selective for human A3AR over other human adenosine receptor subtypes (A1, A2A, A2B). | High selectivity for human A3AR. |
| Functional Activity | Inverse Agonist | Antagonist with inverse agonist properties. |
| Species Specificity | Potent at human A3AR; largely inactive at rodent (mouse and rat) A3ARs. | Potent at human A3AR; weak affinity for mouse A3AR (Ki = 6.36 µM) and largely inactive at rat A3AR. |
| In Vivo Activity | Produces thermal hyperalgesia in mice. | No in vivo data available from reviewed sources. |
In-Depth Analysis: Binding Affinity and Selectivity
This compound and PSB-11 are both potent antagonists of the human A3 adenosine receptor, belonging to the 2-phenylimidazo[2,1-i]purin-5-one class of compounds. Their primary distinction lies in their binding affinities and subtle differences in their selectivity profiles.
This compound exhibits sub-nanomolar affinity for the human A3AR, with a reported Ki value of 0.44 nM[1][2][3]. It demonstrates exceptional selectivity, being over 3800-fold more selective for the hA3AR compared to hA1, hA2A, and hA2B receptors[2][3].
PSB-11 , while still a highly potent antagonist, displays a slightly lower affinity for the human A3AR with a Ki of 2.3 nM[1]. Although specific head-to-head selectivity data across all human adenosine receptor subtypes in a single study is limited, it is also recognized as a highly selective A3AR antagonist.
A critical consideration for researchers is the species specificity of these compounds. Both PSB-10 and PSB-11 are significantly less potent at rodent A3ARs. Studies have shown that both compounds are largely inactive at rat A3ARs, and while PSB-11 shows weak affinity for the mouse A3AR (Ki = 6.36 µM), both are generally considered unsuitable for in vivo studies in these models when targeting the A3AR[4].
Comparative Binding Affinities (Ki in nM)
| Compound | Human A1AR | Human A2AAR | Human A2BAR | Human A3AR | Mouse A3AR | Rat A3AR |
| This compound | 1700[1] | 2700[1] | 30000[1] | 0.44 [1][2][3] | >10000[4] | >10000[4] |
| PSB-11 | Not consistently reported | Not consistently reported | Not consistently reported | 2.3 [1] | 6360[4] | >10000[4] |
Functional Activity: Beyond Simple Blockade
Both PSB-10 and PSB-11 act as antagonists at the A3AR, preventing the binding of the endogenous agonist adenosine and subsequently inhibiting its downstream signaling. However, their functional activity extends beyond simple antagonism.
This compound has been characterized as an inverse agonist . This means that in addition to blocking agonist activity, it can also reduce the basal, constitutive activity of the A3AR. This has been demonstrated in [³⁵S]GTPγS binding assays, where PSB-10 was shown to decrease basal G-protein coupling[2][3].
PSB-11 is also described as an antagonist with inverse agonist properties [1]. This suggests a similar mechanism of action to PSB-10 in reducing the receptor's intrinsic activity.
Experimental Protocols
Radioligand Binding Assay (for determining Ki values)
This protocol outlines a general method for determining the binding affinity of unlabelled ligands like PSB-10 and PSB-11 by measuring their ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation : Membranes are prepared from cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Incubation : In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]PSB-11 for A3AR) and varying concentrations of the competing unlabeled antagonist (PSB-10 or PSB-11).
-
Equilibrium : The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: [³⁵S]GTPγS Binding Assay (for determining inverse agonism)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
Membrane Preparation : Prepare cell membranes expressing the A3AR.
-
Incubation Mixture : In each well of a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound (PSB-10 or PSB-11).
-
Initiation of Reaction : The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Separation : The reaction is terminated by rapid filtration, and the [³⁵S]GTPγS bound to the G proteins on the membranes is captured on filters.
-
Quantification : The radioactivity on the filters is measured.
-
Data Analysis : A decrease in basal [³⁵S]GTPγS binding in the presence of the antagonist indicates inverse agonist activity.
Visualizing the Molecular Landscape
To better understand the context in which these antagonists operate, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Workflow for A3AR Antagonist Characterization.
Conclusion and Recommendations
Both this compound and PSB-11 are potent and selective antagonists of the human A3 adenosine receptor with inverse agonist properties. The primary differentiator for selection will likely depend on the specific requirements of the study.
-
For studies requiring the highest possible potency and selectivity at the human A3AR, this compound may be the preferred choice due to its sub-nanomolar Ki value and well-documented high selectivity.
-
For researchers working with human-derived cells or tissues, both compounds are excellent tools. However, their utility in rodent models is limited, and alternative antagonists should be considered for such studies.
-
The inverse agonist activity of both compounds is an important consideration. If the research aims to investigate the constitutive activity of the A3AR, these compounds are particularly valuable.
Ultimately, the choice between this compound and PSB-11 should be guided by a thorough review of the primary literature and careful consideration of the experimental context. This guide serves as a starting point to facilitate that decision-making process.
References
A Comparative Analysis of Adenosine A3 Receptor Antagonists: PSB-10 Hydrochloride vs. MRE3008F20
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of two prominent adenosine A3 receptor antagonists, PSB-10 hydrochloride and MRE3008F20, supported by experimental data and detailed methodologies.
In the landscape of purinergic signaling research, the adenosine A3 receptor (A3AR) has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, glaucoma, and cancer. Consequently, the development of potent and selective A3AR antagonists is of paramount interest. This guide presents a comparative analysis of two widely studied A3AR antagonists: this compound and MRE3008F20.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key pharmacological data for this compound and MRE3008F20, highlighting their binding affinities (Ki) and functional potencies (IC50) at human adenosine receptors.
| Parameter | This compound | MRE3008F20 | Reference |
| Human A3 Receptor Binding Affinity (Ki) | 0.44 nM | 0.29 nM | [1][2] |
| Human A1 Receptor Binding Affinity (Ki) | 4,100 nM (>3800-fold selective) | 141 nM | [1][2] |
| Human A2A Receptor Binding Affinity (Ki) | 3,300 nM (>3800-fold selective) | 1,197 nM | [1][2] |
| Human A2B Receptor Binding Affinity (Ki) | 30,000 nM | Not Reported | [3] |
| Rat A3 Receptor Binding Affinity (Ki) | > 17,000 nM | > 10,000 nM | [1][4] |
| Functional Activity (hA3-CHO cells) | Inverse Agonist (IC50 = 4 nM in [35S]GTPγS assay) | Competitive Antagonist (IC50 = 5 nM, inhibition of cAMP) | [1][2] |
Mechanism of Action and Signaling Pathways
Both this compound and MRE3008F20 exert their effects by targeting the adenosine A3 receptor, a G protein-coupled receptor (GPCR). The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.
This compound is characterized as a potent and highly selective antagonist for the human A3AR, also exhibiting inverse agonist properties.[1][5] This means that not only does it block the action of agonists, but it also reduces the basal activity of the receptor. In contrast, MRE3008F20 is described as a potent and selective competitive antagonist, directly competing with endogenous adenosine and other agonists for binding to the A3AR.[2]
Experimental Protocols
The characterization of these compounds relies on a series of key in vitro experiments. Below are detailed methodologies for these assays.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of the compounds for the adenosine receptors.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine A3 receptor (hA3-CHO) are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [³H]MRE 3008F20 or [¹²⁵I]AB-MECA) and varying concentrations of the test compound (PSB-10 or MRE3008F20).
-
Filtration and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine whether a ligand is an agonist, antagonist, or inverse agonist.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from hA3-CHO cells are prepared.
-
Assay Reaction: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) in the presence of varying concentrations of the test compound.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G proteins is measured. Agonists stimulate binding, antagonists block agonist-stimulated binding, and inverse agonists reduce basal [³⁵S]GTPγS binding.
-
Data Analysis: Data is plotted to determine the IC50 value for inverse agonists or the ability of antagonists to shift the concentration-response curve of an agonist.
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of A3AR activation or inhibition on the downstream effector enzyme, adenylyl cyclase.
-
Cell Treatment: Whole hA3-CHO cells or membrane preparations are treated with an agonist (e.g., adenosine) in the presence or absence of the antagonist (PSB-10 or MRE3008F20).
-
cAMP Measurement: The intracellular levels of cAMP are then measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced decrease in cAMP levels is quantified to determine its potency (IC50).
Comparative Summary and Conclusion
Both this compound and MRE3008F20 are highly potent and selective antagonists of the human adenosine A3 receptor. MRE3008F20 exhibits a slightly higher binding affinity for the hA3AR compared to PSB-10. A key differentiator is their functional activity; PSB-10 acts as an inverse agonist, which may offer therapeutic advantages in conditions with high basal receptor activity, while MRE3008F20 is a competitive antagonist.
The choice between these two compounds for research or therapeutic development will depend on the specific application and the desired pharmacological profile. For instance, the inverse agonism of PSB-10 might be beneficial in diseases characterized by constitutive A3AR activity. Conversely, the neutral antagonism of MRE3008F20 may be preferred where simply blocking the effects of endogenous adenosine is the goal. Both compounds show significantly lower affinity for rat A3 receptors, a crucial consideration for preclinical studies. Further in vivo comparative studies are warranted to fully elucidate their therapeutic potential.
References
- 1. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Confirming the selectivity of PSB-10 hydrochloride against other adenosine receptors
For researchers in pharmacology and drug development, the precise targeting of receptor subtypes is paramount. PSB-10 hydrochloride emerges as a powerful tool for investigating the A3 adenosine receptor (A3AR), demonstrating exceptional selectivity over other adenosine receptor subtypes. This guide provides a comprehensive comparison of this compound's binding affinity, supported by experimental data and detailed protocols, to aid in its effective application in your research.
This compound is a potent and highly selective antagonist of the human A3 adenosine receptor, with a Ki of 0.44 nM.[1][2] Its remarkable selectivity is highlighted by a greater than 3800-fold preference for the human A3AR over the A1, A2A, and A2B receptors.[2] This high degree of selectivity minimizes off-target effects, making it an ideal candidate for studies focused on the specific roles of the A3AR in physiological and pathological processes.
Comparative Binding Affinity of this compound
The selectivity of this compound has been quantified through extensive radioligand binding assays. The following table summarizes the inhibitory constants (Ki) of this compound at human and rat adenosine receptor subtypes, showcasing its superior affinity for the human A3 receptor.
| Receptor Subtype | Species | Ki (nM) | Selectivity Fold (vs. hA3AR) |
| A3 | Human | 0.44 | - |
| A1 | Human | 1700[1] | >3800 |
| A2A | Human | 2700[1] | >6100 |
| A2B | Human | 30000[1] | >68000 |
| A1 | Rat | 805[1] | >1800 |
| A2A | Rat | 6040[1] | >13700 |
Visualizing the A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gi/o and Gq proteins, leading to the modulation of key downstream effectors. This signaling pathway plays a crucial role in various cellular responses.
Caption: A3 Adenosine Receptor Signaling Cascade.
Experimental Protocols
The determination of the binding affinity (Ki values) of this compound at the various adenosine receptor subtypes is typically performed using competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in the assay buffer and the protein concentration is determined using a standard method like the Bradford assay.
2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of 100-200 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
To each well, the following are added in order:
-
A fixed concentration of the appropriate radioligand. The choice of radioligand is specific to the receptor subtype being investigated:
-
Increasing concentrations of unlabeled this compound (the competitor).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in a parallel set of wells containing the radioligand and a high concentration of a non-selective adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine) or the respective selective unlabeled antagonist.[3]
-
The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The exceptional selectivity of this compound for the A3 adenosine receptor, as demonstrated by robust experimental data, establishes it as an indispensable tool for researchers. Its use can lead to a more precise understanding of the A3AR's role in health and disease, paving the way for the development of novel therapeutic agents.
References
A Comparative Guide to Alternative A3 Adenosine Receptor Antagonists to PSB-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative antagonists to PSB-10 hydrochloride for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools and potential therapeutic agents.
Overview of A3AR Antagonism
The A3 adenosine receptor is a promising therapeutic target, and the development of selective antagonists is of significant interest. This compound is a well-established, potent, and highly selective antagonist for the human A3AR, often serving as a reference compound in research. However, the exploration of alternative compounds with different pharmacological profiles, species selectivity, and potential for therapeutic development is crucial for advancing the field. This guide focuses on a selection of notable alternative A3AR antagonists: MRS 1220, DPTN, and MRS 1523, comparing their performance with this compound.
Comparative Performance Data
The following tables summarize the binding affinity (Ki) and functional activity of this compound and its alternatives at the human, rat, and mouse A3 adenosine receptors, as well as their selectivity against other adenosine receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at Human Adenosine Receptors
| Compound | hA1AR | hA2AAR | hA2BAR | hA3AR |
| This compound | >10,000 | >10,000 | >10,000 | 0.65 |
| MRS 1220 | >10,000 | >10,000 | >10,000 | 0.65 |
| DPTN | 162 | 121 | 230 | 1.65 |
| MRS 1523 | >10,000 | >10,000 | >10,000 | 43.9 |
Table 2: Binding Affinity (Ki, nM) of A3AR Antagonists at Rat and Mouse Adenosine Receptors
| Compound | rA1AR | rA2AAR | rA2BAR | rA3AR | mA1AR | mA2AAR | mA2BAR | mA3AR |
| This compound | >10,000 | >10,000 | - | >10,000 | - | - | - | >10,000 |
| MRS 1220 | 1,100 | 2,700 | >10,000 | >10,000 | 1,600 | 4,200 | >10,000 | >10,000 |
| DPTN | 333 | 1,147 | 163 | 8.53 | 411 | 830 | 189 | 9.61 |
| MRS 1523 | 2,600 | 340 | - | 216 | 3,100 | >10,000 | - | 349 |
Data compiled from multiple sources.[1][2] Note that assay conditions can influence Ki values.
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Detailed protocols for these key experiments are provided below.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for the A3AR.
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]PSB-11 or [¹²⁵I]I-AB-MECA.
-
Non-specific binding control: A high concentration of a non-labeled standard antagonist (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 10°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[³⁵S]GTPγS Functional Assays
This functional assay measures the activation of G proteins coupled to the receptor of interest. For antagonists, it measures their ability to block agonist-stimulated G protein activation.
Objective: To determine the functional antagonism of test compounds at the A3AR.
Materials:
-
Cell membranes expressing the A3AR.
-
[³⁵S]GTPγS.
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Pre-incubate cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of the A3AR agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data are expressed as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Determine the IC50 value of the antagonist.
cAMP Functional Assays
This assay measures the downstream effect of A3AR activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the ability of antagonists to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the A3AR.
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
-
Cell culture medium.
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of an A3AR agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels to allow for the measurement of inhibition.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The antagonist's potency is determined by its ability to reverse the agonist-induced decrease in cAMP levels.
Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also activate other signaling cascades, including the phospholipase C (PLC) pathway. Antagonists block these effects by preventing agonist binding.
Caption: A3AR Signaling Pathway
Experimental Workflow for A3AR Antagonist Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel A3AR antagonists.
Caption: A3AR Antagonist Screening Workflow
Conclusion
This guide provides a comparative overview of several key alternatives to this compound for A3AR antagonism.
-
This compound and MRS 1220 are highly potent and selective antagonists for the human A3AR, making them excellent tools for in vitro studies targeting the human receptor. However, their poor activity at rodent receptors limits their utility in preclinical animal models.
-
DPTN emerges as a valuable tool for translational research due to its potent antagonism at human, rat, and mouse A3ARs, albeit with slightly lower selectivity compared to PSB-10 and MRS 1220 at the human receptor.[1][2]
-
MRS 1523 shows moderate potency at both human and rodent A3ARs and has been used in in vivo studies.[1][4][5]
The choice of an A3AR antagonist will depend on the specific research question, the species being studied, and the desired pharmacological profile. The data and protocols provided herein are intended to facilitate an informed decision-making process for researchers in the field of adenosine receptor biology and drug discovery.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
Comparative Selectivity Analysis of PSB-10 Hydrochloride Against G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of PSB-10 hydrochloride, a potent antagonist of the human adenosine A3 receptor (hA3AR), against other G-protein coupled receptors (GPCRs). The data presented herein is compiled from publicly available pharmacological studies to assist researchers in evaluating the selectivity of this compound.
This compound is a well-characterized adenosine A3 receptor antagonist with high affinity and selectivity.[1][2] This guide summarizes the available quantitative data on its binding to various adenosine receptor subtypes and discusses the methodologies used to determine these values. While comprehensive screening data against a broader panel of GPCRs is not widely published, this guide presents the existing information to aid in the design of future experiments and to provide a baseline for comparison with other GPCR ligands.
Cross-Reactivity Profile of this compound
The primary target of this compound is the human adenosine A3 receptor, at which it acts as a potent antagonist with a reported inhibitory constant (Ki) in the sub-nanomolar range.[1] Its selectivity has been primarily characterized within the adenosine receptor family, which includes the A1, A2A, and A2B subtypes.
Adenosine Receptor Subtype Selectivity
The following table summarizes the binding affinities of this compound for human and rat adenosine receptor subtypes as determined by radioligand binding assays.
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. hA3AR |
| A3 | Human | 0.44 | - |
| A1 | Human | 4,100 | >9,300-fold |
| A2A | Human | 3,300 | >7,500-fold |
| A2B | Human | 30,000 | >68,000-fold |
| A1 | Rat | 805 | >1,800-fold |
| A2A | Rat | 6,040 | >13,700-fold |
| A3 | Rat | >17,000 | >38,600-fold |
Data compiled from multiple sources.[1][2]
The data clearly demonstrates the exceptional selectivity of this compound for the human A3 adenosine receptor over other adenosine receptor subtypes in both human and rat.
Cross-Reactivity with Other GPCRs
Currently, there is a lack of publicly available data from broad-panel screening assays (e.g., CEREP or DiscoverX safety panels) for this compound against a diverse range of non-adenosine GPCRs. The available literature primarily focuses on its characterization within the adenosine receptor family. Therefore, a comprehensive comparison of its cross-reactivity with other GPCR families cannot be provided at this time. Researchers are encouraged to perform their own broad-panel screening to determine the selectivity profile of this compound for their specific research needs.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the A3 adenosine receptor and the general workflows for the experimental protocols described in this guide.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to characterize the interaction of this compound with GPCRs.
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the GPCR of interest (e.g., HEK293 cells expressing hA3AR).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]AB-MECA for A3AR).
-
Varying concentrations of the test compound (this compound).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Binding Assay (for Functional Activity)
This functional assay measures the activation of G-proteins coupled to a GPCR upon ligand binding. For an antagonist or inverse agonist like this compound, it measures the inhibition of agonist-stimulated G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol. It is crucial that these membranes also contain the coupled G-proteins.
2. Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP (to ensure G-proteins are in their inactive state).
-
A fixed concentration of an agonist for the target receptor.
-
Varying concentrations of the test compound (this compound).
-
The prepared cell membranes.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
-
To determine basal activity, a set of wells should contain no agonist. To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled GTPγS.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
3. Separation and Detection:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by vacuum filtration as described for the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding.
-
Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding) using non-linear regression. For inverse agonists, the assay is run in the absence of an agonist to measure the reduction in basal signaling.
Conclusion
This compound is a highly potent and selective antagonist for the human A3 adenosine receptor, exhibiting excellent selectivity over other adenosine receptor subtypes. The provided experimental protocols offer a framework for researchers to independently verify these findings and to assess the compound's activity at other GPCR targets of interest. The lack of extensive public data on its broader cross-reactivity underscores the importance of comprehensive selectivity profiling in the early stages of drug discovery and chemical probe development.
References
A Comparative Benchmarking Guide: PSB-10 Hydrochloride Versus Non-Selective Adenosine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSB-10 hydrochloride, a selective adenosine A3 receptor antagonist, against the widely studied non-selective adenosine antagonists, caffeine and theophylline. The following sections present quantitative data on their binding affinities, detail the experimental protocols used for their characterization, and illustrate the key signaling pathways involved.
Data Presentation: A Comparative Analysis of Binding Affinities
The antagonistic properties of this compound, caffeine, and theophylline at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are summarized below. The data, presented as inhibitor constant (Ki) values, highlight the distinct selectivity profiles of these compounds. Lower Ki values indicate higher binding affinity.
| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A2B Ki (nM) | Human A3 Ki (nM) | Selectivity Profile |
| This compound | 4100[1] | 3300[1] | 30000[1][2] | 0.44[1][2] | Highly A3 Selective |
| Caffeine | 25,000 | 12,000 | 36,000 | >100,000 | Non-selective (A1/A2A/A2B) |
| Theophylline | 14,000 | 13,000 | 17,000 | >100,000 | Non-selective (A1/A2A/A2B) |
Note: Ki values for caffeine and theophylline are derived from a comprehensive review of xanthines as adenosine receptor antagonists and may represent averaged or representative values from multiple studies.
Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the four adenosine receptor subtypes. A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors generally couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Caption: Generalized signaling pathways of adenosine receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize adenosine receptor antagonists.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Caption: Workflow for a radioligand displacement binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are prepared. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.
-
Incubation: In a 96-well plate, the following are added in order:
-
50 µL of assay buffer containing varying concentrations of the test compound (e.g., this compound, caffeine, or theophylline).
-
25 µL of a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, or [125I]AB-MECA for A3) at a concentration near its Kd.
-
25 µL of the prepared cell membranes.
-
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM XAC).
-
Incubation Conditions: The plate is incubated for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP), providing a functional measure of its potency (IC50).
Caption: Workflow for a functional cAMP antagonist assay.
Detailed Methodology:
-
Cell Culture: Cells (e.g., HEK293) stably expressing the human adenosine receptor of interest are cultured and seeded into 96-well plates.
-
Pre-incubation with Antagonist: The cell culture medium is removed, and the cells are washed with assay buffer. Cells are then pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Agonist Stimulation: A fixed concentration of a standard adenosine receptor agonist (e.g., NECA) is added to the wells to stimulate cAMP production. The concentration of the agonist is typically at or near its EC80 value to ensure a robust signal.
-
Incubation: The plate is incubated for a further period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed according to the protocol of the chosen cAMP detection kit. The level of intracellular cAMP is then quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the concentration of the antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of the antagonist.
Conclusion
This guide demonstrates that this compound is a highly potent and selective antagonist for the human adenosine A3 receptor, with significantly weaker affinity for the A1, A2A, and A2B subtypes.[1][2][3][4] In contrast, caffeine and theophylline are non-selective antagonists, exhibiting micromolar affinities for the A1, A2A, and A2B receptors and very low affinity for the A3 receptor. The detailed experimental protocols provided herein offer a standardized framework for the characterization and comparison of such adenosine receptor ligands, facilitating reproducible and reliable data generation in the field of drug discovery and development.
References
- 1. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: PSB-10 Hydrochloride vs. MRS1220 in A3 Adenosine Receptor Antagonism
In the landscape of selective antagonists for the A3 adenosine receptor (A3AR), PSB-10 hydrochloride and MRS1220 emerge as two prominent chemical entities for researchers in pharmacology and drug development. Both compounds exhibit high affinity and selectivity for the human A3AR, making them valuable tools for investigating the receptor's role in various physiological and pathological processes. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their molecular interactions and experimental workflows.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and MRS1220, offering a clear comparison of their binding affinities and selectivity profiles.
Table 1: Comparative Binding Affinity (Ki) at Human Adenosine Receptors
| Compound | Human A3AR (nM) | Human A1AR (nM) | Human A2AAR (nM) | Human A2BAR (nM) |
| This compound | 0.44[1] | 1700[1] | 2700[1] | 30000[1] |
| MRS1220 | 0.59 - 0.65[2][3][4] | 305 | 52 | >1000 |
Table 2: Comparative Binding Affinity (Ki) at Rat Adenosine Receptors
| Compound | Rat A3AR (nM) | Rat A1AR (nM) | Rat A2AAR (nM) |
| This compound | >17000[5] | 805[1] | 6040[1] |
| MRS1220 | >1000[2][4] | 305[2][4] | 52[2][4] |
Table 3: Functional Activity
| Compound | Functional Activity at Human A3AR | Assay | IC50 / EC50 (nM) |
| This compound | Inverse Agonist[5][6] | [35S]GTPγS binding[5][6] | 4[5][6] |
| MRS1220 | Antagonist[7] | Inhibition of adenylate cyclase[7] | - |
| [35S]GTPγS binding[7] | 7.2[7] | ||
| Reversal of agonist-induced TNF-α inhibition[7] | 300[7] |
Mechanism of Action and Signaling Pathway
Both this compound and MRS1220 act as competitive antagonists at the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The A3AR primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. This compound has also been shown to act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are the summarized protocols for assays commonly used to characterize A3AR antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the A3 adenosine receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled A3AR ligand (e.g., [125I]AB-MECA), and varying concentrations of the unlabeled competitor (this compound or MRS1220). Incubate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the A3AR as described for the radioligand binding assay.
-
Incubation: In a multi-well plate, incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound (this compound or MRS1220) in the presence or absence of an A3AR agonist.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G proteins on the filter using a scintillation counter.
-
Data Analysis: For antagonists, the assay measures the inhibition of agonist-stimulated [35S]GTPγS binding. For inverse agonists, the assay measures the reduction of basal [35S]GTPγS binding in the absence of an agonist.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a compound to modulate the production of cAMP.
Protocol:
-
Cell Culture: Use cells endogenously or recombinantly expressing the A3 adenosine receptor.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or MRS1220.
-
Stimulation: Stimulate adenylyl cyclase with forskolin (a direct activator) in the presence of an A3AR agonist (e.g., NECA or IB-MECA).
-
Incubation: Incubate the cells for a specific time to allow for cAMP production.
-
cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Determine the extent to which the antagonist inhibits the agonist-induced modulation of forskolin-stimulated cAMP production.
Conclusion
Both this compound and MRS1220 are highly potent and selective antagonists of the human A3 adenosine receptor. This compound exhibits a slightly higher affinity for the human A3AR and displays inverse agonist activity. A key differentiator is their species selectivity; both compounds are significantly less potent at the rat A3AR, a crucial consideration for preclinical studies. The choice between these two compounds will depend on the specific experimental goals, such as the need for an inverse agonist or the species being studied. The provided experimental protocols and diagrams offer a foundational framework for researchers to effectively utilize and characterize these important pharmacological tools.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 4. The A3 adenosine receptor: an enigmatic player in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChemiSCREEN™ A3 Adenosine Receptor Membrane Preparation [discoverx.com]
Validating the Inverse Agonist Properties of PSB-10 Hydrochloride: A Comparative Guide
For researchers and drug development professionals investigating the human adenosine A3 receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family, identifying and characterizing ligands with distinct pharmacological profiles is of paramount importance. Among these, inverse agonists, which stabilize the inactive state of a receptor and reduce its basal, agonist-independent activity, represent a significant class of therapeutic and research tools. This guide provides a comprehensive comparison of PSB-10 hydrochloride, a known A3AR inverse agonist, with other alternative compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of A3AR Inverse Agonists
The inverse agonist properties of this compound and its alternatives have been predominantly characterized using two key functional assays: the [³⁵S]GTPγS binding assay and the cAMP accumulation assay. The [³⁵S]GTPγS binding assay measures the initial step of G protein activation, providing a direct readout of receptor activity. A decrease in basal [³⁵S]GTPγS binding in the presence of a ligand is indicative of inverse agonism. The cAMP accumulation assay measures the downstream consequence of A3AR signaling. Since the A3AR typically couples to Gi/o proteins, which inhibit adenylyl cyclase, a reduction in basal receptor activity by an inverse agonist leads to an increase in intracellular cAMP levels.
The following tables summarize the quantitative data for this compound and a selection of alternative A3AR inverse agonists.
Table 1: Inverse Agonist Activity Measured by [³⁵S]GTPγS Binding Assay
| Compound | Cell Line | IC₅₀ (nM) | Efficacy (Eₘₐₓ) | Citation(s) |
| This compound | hA₃-CHO | 4 | Not Reported | [1] |
| PSB-11 | hA₃-CHO | Not Reported | Reduction in basal binding | [2] |
| MRS1220 | hA₃-HEK-293 | Not Reported | Antagonized agonist-induced stimulation | [1] |
Note: Efficacy for inverse agonists in [³⁵S]GTPγS assays is often reported qualitatively as a percentage reduction of basal signaling. Direct comparative Eₘₐₓ values are not always available in the literature.
Table 2: Inverse Agonist Activity Measured by cAMP Accumulation Assay
| Compound | Cell Line | EC₅₀ (nM) | Efficacy (Eₘₐₓ, % relative to PSB-10) | Citation(s) |
| This compound | HEK293T | 91.3 | 100% (Reference) | [2] |
| MRS1220 | HEK293T | Not Reported | Inverse agonist activity observed | [2] |
| MRS7907 | HEK293T | Not Reported | ~203% | [2] |
| MRS7799 | HEK293T | Not Reported | Not Reported | [2] |
Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison is most accurate when data is generated within the same study.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for the key assays are provided below.
[³⁵S]GTPγS Binding Assay
This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. A decrease in basal binding indicates inverse agonism.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and selection antibiotics.[3]
-
Cells are grown to 80-90% confluency and harvested.
-
Cell pellets are homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4).
-
The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Membrane preparations (5-50 µg protein/well) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing GDP (typically 1-10 µM) to enhance the agonist-independent (basal) signal.[4]
-
Varying concentrations of the test compound (e.g., this compound) are added to the wells.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
The plate is incubated at 30°C for 60-90 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal binding is the signal in the absence of any ligand.
-
The percentage decrease in basal [³⁵S]GTPγS binding is calculated for each concentration of the test compound.
-
IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
cAMP Accumulation Assay (GloSensor™ Assay)
This live-cell, bioluminescence-based assay measures changes in intracellular cAMP levels. For Gi-coupled receptors like A3AR, inverse agonists are expected to increase cAMP levels by reducing the constitutive inhibitory tone on adenylyl cyclase.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and co-transfected with a plasmid encoding the human A3AR and a cAMP-sensitive biosensor plasmid (e.g., pGloSensor™-22F cAMP Plasmid).[2]
2. Assay Procedure:
-
After 24-48 hours of transfection, the culture medium is replaced with a CO₂-independent medium containing the GloSensor™ cAMP Reagent.
-
The cells are equilibrated for at least 2 hours at room temperature to allow for substrate loading and to establish a stable basal luminescence signal.[5]
-
Varying concentrations of the test compound are added to the wells.
-
For Gi-coupled receptors, it is often beneficial to stimulate adenylyl cyclase with a low concentration of forskolin to enhance the dynamic range of the assay, though for detecting inverse agonism on constitutively active receptors, this may not be necessary.
-
Luminescence is measured kinetically over a period of 15-30 minutes using a plate luminometer.[5]
3. Data Analysis:
-
The luminescent signal is proportional to the intracellular cAMP concentration.
-
The increase in luminescence from the basal level is calculated for each concentration of the test compound.
-
EC₅₀ values are determined by plotting the change in luminescence against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Efficacy (Eₘₐₓ) is determined as the maximal increase in cAMP levels, often expressed as a percentage of the response to a reference inverse agonist.[2]
Visualizations
To further elucidate the concepts and procedures discussed, the following diagrams are provided.
References
A Comparative Guide to Assessing the Purity and Identity of PSB-10 Hydrochloride Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity and identity of PSB-10 hydrochloride, a potent and selective antagonist of the human A3 adenosine receptor. The methodologies outlined herein are crucial for ensuring the quality and reliability of experimental data in research and preclinical development. This document offers a comparative analysis of this compound against other A3 adenosine receptor antagonists, supported by detailed experimental protocols and data presented in a clear, comparative format.
Introduction to this compound and its Alternatives
This compound, with the chemical name 8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-7,8-dihydroimidazo[2,1-f]purin-4-ium-5-one hydrochloride, is a valuable research tool for studying the physiological and pathological roles of the A3 adenosine receptor. Its high selectivity makes it a preferred candidate for in vitro and in vivo studies. However, like any synthetic small molecule, its purity and identity must be rigorously established to ensure that observed biological effects are attributable to the compound itself and not to impurities.
Potential impurities in this compound can arise from the synthesis process, which typically involves the formation of the imidazo[2,1-f]purin-5-one core. Incomplete reactions, side reactions, or the presence of residual starting materials and reagents can lead to a variety of impurities. For instance, regioisomers resulting from alkylation at different nitrogen atoms (e.g., N1 vs. N9) of the purine ring system are a common possibility in the synthesis of such heterocyclic compounds.
This guide also presents a comparison with two other commercially available A3 adenosine receptor antagonists: MRS1523 and DPTN . These compounds, while also targeting the A3 receptor, possess different chemical scaffolds, which may result in different impurity profiles and analytical characteristics.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical, yet representative, quantitative data for three different batches of this compound, alongside typical data for MRS1523 and DPTN. This allows for a direct comparison of their purity profiles.
Table 1: Purity and Impurity Profile Comparison
| Compound | Batch Number | Purity (%) by HPLC | Major Impurity 1 (%) | Major Impurity 2 (%) | Residual Solvent (ppm) |
| PSB-10 HCl | PSB-A-001 | 99.5 | 0.2 (Unreacted Intermediate) | 0.1 (Regioisomer) | 50 (DCM) |
| PSB-A-002 | 98.8 | 0.5 (Unreacted Intermediate) | 0.3 (Oxidation Product) | 120 (DCM) | |
| PSB-A-003 | 99.8 | < 0.05 | < 0.05 | < 10 (DCM) | |
| MRS1523 | MRS-B-001 | 99.2 | 0.4 (Hydrolysis Product) | 0.2 (Starting Material) | 80 (Ethyl Acetate) |
| DPTN | DPT-C-001 | 99.6 | 0.1 (N-oxide) | 0.15 (Dimer) | 30 (Methanol) |
Table 2: Identity Confirmation Data
| Compound | Molecular Formula | [M+H]⁺ (Observed) | ¹H NMR |
| PSB-10 HCl | C₁₆H₁₄Cl₄N₅O | 398.0180 | Conforms to structure |
| MRS1523 | C₂₃H₂₉N₃O₃S | 444.1951 | Conforms to structure |
| DPTN | C₂₃H₂₀N₄OS | 413.1431 | Conforms to structure |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive assessment of a this compound sample.
Caption: Workflow for Purity and Identity Assessment of PSB-10 HCl.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound sample and to quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol or DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak (this compound) to determine the purity.
-
Report the area percentages of any impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of the main component and any impurities detected by HPLC.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
The same HPLC method as described above can be used.
Procedure:
-
Follow the HPLC procedure as outlined above.
-
Mass Spectrometry Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100 - 1000
-
-
Data Analysis:
-
Correlate the peaks in the total ion chromatogram (TIC) with the peaks from the UV chromatogram.
-
Determine the mass-to-charge ratio (m/z) for the main peak and each impurity.
-
For this compound, expect to observe the [M+H]⁺ ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) for full structural elucidation.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign them to the corresponding protons in the this compound structure.
-
Compare the chemical shifts, coupling constants, and integration values with the expected values for the structure.
-
Signaling Pathway of A3 Adenosine Receptor Antagonism
The diagram below illustrates the canonical signaling pathway inhibited by A3 adenosine receptor antagonists like this compound.
Caption: A3 Adenosine Receptor Antagonism Pathway.
By following these protocols and utilizing the provided comparative data, researchers can confidently assess the quality of their this compound samples, ensuring the integrity and reproducibility of their scientific findings.
Safety Operating Guide
Navigating the Safe Disposal of PSB-10 Hydrochloride: A Procedural Guide
For researchers and scientists in the field of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. PSB-10 hydrochloride, a potent and selective antagonist of the human adenosine A3 receptor, requires specific handling and disposal procedures due to its chemical nature. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
This compound is a halogenated organic compound, a class of chemicals that requires special waste management protocols. The presence of chlorine in its molecular structure (C16H14Cl3N5O.HCl) necessitates its segregation from non-halogenated chemical waste.
Immediate Safety and Disposal Protocol
The primary instruction for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable federal, state, and local environmental regulations.
For laboratory personnel, the following step-by-step procedure outlines the immediate actions required for the safe handling and preparation of this compound for disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Segregation: It is crucial to collect and store waste containing this compound in a designated, sealed, and properly labeled container. This container must be exclusively for "halogenated organic waste."[1][2][3][4] Never mix it with non-halogenated waste, as this can create hazardous chemical reactions and complicates the disposal process.[1][2][3][4]
-
Container Management: Use containers that are in good condition and compatible with the chemical waste. The container must have a tightly sealing cap to prevent leaks or the release of vapors.[2] Ensure the container is not overfilled to allow for expansion.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas. The label should also include the date when the waste was first added to the container.
-
Storage: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should have secondary containment to prevent the spread of any potential spills.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. Provide them with a detailed inventory of the waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Segregation | Halogenated organic waste must be kept separate from non-halogenated waste. | [1][2][3][4] |
| Container Filling | Do not exceed 90% of the container's total capacity. | [3] |
| Aqueous Waste Contamination | Aqueous solutions with more than 1% organic substances should be treated as organic waste. | [5] |
Experimental Protocol Context
This compound is utilized in various experimental settings, primarily in pharmacological research as a selective antagonist for the human adenosine A3 receptor.[6][7] Understanding the context of its use is vital for anticipating the nature of the waste generated. For instance, in cell culture experiments or in vivo studies, the resulting waste may be a complex mixture. All materials that come into contact with this compound, including solvents, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be disposed of as halogenated organic waste.
Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling PSB-10 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive operational and disposal plan for PSB-10 hydrochloride, a potent and highly selective antagonist for the human adenosine A3 receptor.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (e.g., nitrile) |
| - Laboratory coat | |
| - Safety glasses | |
| Weighing and Aliquoting (in a chemical fume hood) | - Chemical-resistant gloves (double-gloving recommended) |
| - Disposable gown, long-sleeved and back-closing | |
| - Safety goggles or a face shield | |
| - Respiratory protection (e.g., N95 respirator or higher) may be necessary if there is a risk of aerosolization. | |
| Solution Preparation and Handling | - Chemical-resistant gloves |
| - Laboratory coat or disposable gown | |
| - Safety goggles | |
| Spill Cleanup | - Chemical-resistant gloves (double-gloving recommended) |
| - Disposable gown | |
| - Safety goggles and face shield | |
| - Appropriate respiratory protection | |
| - Chemical-resistant shoe covers |
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
-
Ensure a safety shower and eyewash station are readily accessible.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
